3,5-Diiodobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTJRJBWLBXVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172603 | |
| Record name | Benzoic acid, 3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19094-48-5 | |
| Record name | 3,5-Diiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19094-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diiodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85HM69TS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-diiodobenzoic acid, detailing its synthesis via a plausible and robust method, along with a thorough characterization profile. The information presented herein is intended to support research and development activities where this compound may be utilized as a key intermediate or building block.
Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19094-48-5 | [1][2][3][4] |
| Molecular Formula | C₇H₄I₂O₂ | [1][2] |
| Molecular Weight | 373.92 g/mol | [1] |
| Melting Point | >230 °C | [4] |
| Boiling Point | 424.2 ± 35.0 °C (Predicted) | |
| Appearance | Solid | [2] |
| Purity | 95-97% (Commercially available) | [2] |
| Storage | 2-8°C, protect from light, keep in a dark place, sealed in dry | [2] |
Synthesis of this compound
A reliable method for the synthesis of this compound is the Sandmeyer reaction, starting from 3,5-diaminobenzoic acid. This reaction involves the diazotization of the amino groups, followed by substitution with iodide. While a specific protocol for this exact transformation is not widely published, the following detailed methodology is based on established principles of the Sandmeyer reaction and analogous transformations.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Starting Material: 3,5-Diaminobenzoic Acid
Reaction Scheme:
Materials:
-
3,5-Diaminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 3,5-diaminobenzoic acid in a mixture of concentrated HCl and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition of sodium nitrite will lead to the formation of the bis(diazonium) salt.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Iodination:
-
In a separate beaker, dissolve an excess of potassium iodide in deionized water and cool it in an ice bath.
-
Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat it to 50-60 °C for about an hour to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Decolorize the solution by adding a 10% sodium thiosulfate solution to quench any unreacted iodine.
-
The crude this compound will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold deionized water.
-
For further purification, the crude product can be recrystallized from aqueous ethanol.
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected results from various analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Predicted chemical shifts (δ) in ppm: Aromatic protons would appear in the downfield region. The proton at the C4 position would likely be a triplet, and the protons at the C2 and C6 positions would be doublets. The carboxylic acid proton would appear as a broad singlet at a higher chemical shift. |
| ¹³C NMR | Predicted chemical shifts (δ) in ppm: The carbonyl carbon of the carboxylic acid would appear significantly downfield. The aromatic carbons directly attached to the iodine atoms would have a characteristic chemical shift. Due to symmetry, four distinct aromatic carbon signals are expected. |
| IR Spectroscopy | Expected characteristic absorption bands (cm⁻¹): A broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, C-H stretching from the aromatic ring, and C-I stretching at lower wavenumbers. |
| Mass Spectrometry | Expected m/z: The molecular ion peak [M]⁺ or [M-H]⁻ would be observed, confirming the molecular weight of 373.92 g/mol . |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Ionization: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Acquire the mass spectrum in either positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion and any fragment ions.
Analytical Workflow
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic protocol, based on the reliable Sandmeyer reaction, offers a clear pathway to obtain this valuable compound. The outlined characterization methods and expected data will aid researchers in confirming the successful synthesis and purity of the final product. This information is crucial for the effective application of this compound in various research and development endeavors, particularly in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to 3,5-Diiodobenzoic Acid (CAS Number: 19094-48-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-diiodobenzoic acid (CAS No. 19094-48-5), an organoiodine compound of significant interest as a chemical intermediate and a metabolite in the pharmaceutical industry. This document details its physicochemical properties, outlines a plausible synthetic pathway, and describes standard analytical methodologies for its characterization. Furthermore, it explores its primary role in the context of drug development, particularly in relation to iodinated X-ray contrast agents. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid. The presence of two iodine atoms on the benzene ring significantly influences its molecular weight, polarity, and reactivity, making it a valuable building block in organic synthesis.
| Property | Value |
| CAS Number | 19094-48-5 |
| Molecular Formula | C₇H₄I₂O₂ |
| Molecular Weight | 373.91 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzoic acid, 3,5-diiodo- |
| Appearance | Solid |
| Melting Point | >230 °C |
| Boiling Point | 424.2 ± 35.0 °C at 760 mmHg |
| InChI | InChI=1S/C7H4I2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) |
| InChIKey | FHTJRJBWLBXVPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1)I)C(=O)O)I |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in single literature sources, a plausible and robust synthetic route can be constructed based on well-established organic reactions. The most logical pathway involves the diazotization of 3,5-diaminobenzoic acid followed by a Sandmeyer-type reaction.
Hypothetical Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 3,5-dinitrobenzoic acid, which is commercially available.
Caption: Hypothetical two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[1][2]
-
Materials: 3,5-dinitrobenzoic acid, Palladium on carbon (Pd/C, 10%), Methanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 3,5-dinitrobenzoic acid in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 2-3 MPa) and heat to approximately 70°C.
-
Maintain vigorous stirring and monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, carefully vent the hydrogen, and purge with an inert gas (e.g., nitrogen).
-
Filter the mixture to remove the Pd/C catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure to yield crude 3,5-diaminobenzoic acid. The product can be further purified by recrystallization if necessary.
-
Step 2: Diazotization and Iodination of 3,5-Diaminobenzoic Acid
This protocol is based on the principles of the Sandmeyer reaction.[3][4][5]
-
Materials: 3,5-diaminobenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI), Ice.
-
Procedure:
-
In a beaker, prepare a solution of 3,5-diaminobenzoic acid in dilute hydrochloric acid. Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution of the amine. Maintain the temperature below 5°C to ensure the stability of the resulting bis(diazonium) salt. The completion of diazotization can be checked with starch-iodide paper.
-
In a separate vessel, dissolve potassium iodide in water.
-
Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
Cool the mixture. The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
-
Role in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Its primary significance in drug development lies in its role as:
-
A key intermediate: Iodinated benzoic acids are foundational structures for many iodinated X-ray contrast agents.[6][7] These agents work by absorbing X-rays, thereby enhancing the visibility of internal body structures during imaging procedures.[8][9]
-
A metabolite: It has been identified as a metabolite of the X-ray contrast agent 2,3,5-triiodobenzoic acid (TIBA).[10] Understanding the metabolic fate of such drugs is crucial for assessing their pharmacokinetic and toxicological profiles.
References
- 1. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]
- 2. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. An overview of the clinical pharmacokinetics of x-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. What is the mechanism of Amidotrizoic Acid? [synapse.patsnap.com]
- 9. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 10. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 3,5-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-diiodobenzoic acid. Due to the limited availability of specific experimental data for this compound, this guide combines documented information with inferred properties and standardized experimental protocols to serve as a valuable resource for research and development activities.
Physicochemical and Spectroscopic Data
The following tables summarize the known and predicted physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19094-48-5 | [1] |
| Molecular Formula | C₇H₄I₂O₂ | [1] |
| Molecular Weight | 373.92 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone (Predicted based on analogs[2][3]) | N/A |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR | δ ~8.3-8.5 ppm (t, 1H, H4), δ ~8.6-8.8 ppm (d, 2H, H2, H6) |
| ¹³C NMR | δ ~95-100 ppm (C3, C5), δ ~130-135 ppm (C1), δ ~140-145 ppm (C2, C6), δ ~145-150 ppm (C4), δ ~165-170 ppm (C=O) |
| FTIR (cm⁻¹) | ~3300-2500 (O-H stretch, broad), ~1700-1680 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~800-700 (C-I stretch) |
| Mass Spec. (m/z) | [M]⁺• at 374, fragments corresponding to loss of -OH, -COOH, and I |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and two iodine atoms at positions 3 and 5.
References
Spectroscopic Profile of 3,5-diiodobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-diiodobenzoic acid, a significant compound in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are designed to guide researchers in the empirical analysis of this compound and similar aromatic carboxylic acids.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectral information for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet, broad | 1H | -COOH |
| ~8.3 | Doublet | 2H | H-2, H-6 |
| ~8.1 | Triplet | 1H | H-4 |
Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O |
| ~150 | C-4 |
| ~140 | C-2, C-6 |
| ~133 | C-1 |
| ~95 | C-3, C-5 |
Table 3: Predicted Key IR Absorptions (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
| ~850 | Strong | C-H bend (out-of-plane) |
| Below 700 | Medium-Strong | C-I stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 374 | [M]⁺ (Molecular Ion) |
| 357 | [M - OH]⁺ |
| 329 | [M - COOH]⁺ |
| 247 | [M - I]⁺ |
| 202 | [C₆H₃I]⁺ |
| 127 | [I]⁺ |
| 75 | [C₆H₃]⁺ |
Note: The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the mass spectrum.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of solid aromatic carboxylic acids.[1][2]
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-16 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-220 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the preparation of a solid sample as a KBr pellet for FT-IR analysis.[3][4][5]
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be run and subtracted from the sample spectrum.
Mass Spectrometry (MS)
This protocol provides a general procedure for the analysis of a benzoic acid derivative using Electrospray Ionization (ESI) Mass Spectrometry, which is suitable for this type of compound.[1][6]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase.
Instrument Parameters (LC-MS with ESI):
-
Ionization Mode: Negative ion mode ([M-H]⁻) is often preferred for carboxylic acids, though positive ion mode ([M+H]⁺) can also be used.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
Data Analysis:
-
Identify the molecular ion peak ([M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. For more detailed fragmentation, tandem MS (MS/MS) can be performed.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 3,5-Diiodobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 3,5-diiodobenzoic acid in various organic solvents is limited. This guide provides available qualitative information for structurally related compounds and presents a comprehensive, generalized experimental protocol for the precise determination of its solubility. This protocol is intended to empower researchers to generate accurate and reproducible solubility data in their own laboratory settings.
Introduction
This compound is an organic compound featuring a benzoic acid core substituted with two iodine atoms at the 3 and 5 positions. The physicochemical properties of this molecule, particularly its solubility in organic solvents, are of critical importance in various fields, including medicinal chemistry, materials science, and chemical synthesis. Solubility dictates the choice of solvents for reaction media, purification processes such as crystallization, and formulation of products. The presence of the large, hydrophobic iodine atoms significantly influences the molecule's polarity and, consequently, its solubility profile.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L at various temperatures) for this compound in a range of common organic solvents has not been extensively published. The following table is presented as a template for researchers to populate with their own experimentally determined data, following the protocol outlined in this guide.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a constant temperature shaker.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[3][4] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.[4]
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.[4]
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.[4]
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.[4]
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.3. Experimental Workflow Diagram
Caption: A general experimental workflow for determining solubility using the shake-flask method.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly applicable to the solubility of a small molecule in a solvent, a logical diagram can illustrate the factors influencing the solubility of this compound.
4.1. Factors Influencing Solubility
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The carboxylic acid group provides a site for hydrogen bonding, which is favorable for solubility in polar, protic solvents. Conversely, the bulky, nonpolar iodine atoms and the benzene ring contribute to the molecule's hydrophobicity, favoring solubility in less polar organic solvents.
4.2. Logical Relationship Diagram
Caption: Logical relationships influencing the solubility of this compound.
References
Historical Synthesis of 3,5-Diiodobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis methods for 3,5-diiodobenzoic acid, a key aromatic compound with applications in organic synthesis and materials science. The primary historical route proceeds through a multi-step process starting from benzoic acid, involving nitration, reduction, and a final diazotization-iodination sequence. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the chemical transformations.
Core Synthesis Pathway
The most historically significant and chemically robust synthesis of this compound is a three-step process commencing with the nitration of benzoic acid to yield 3,5-dinitrobenzoic acid. This intermediate is subsequently reduced to 3,5-diaminobenzoic acid. The final and crucial step involves the bis-diazotization of the diamino compound, followed by a Sandmeyer-type reaction to introduce the two iodine atoms.
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the historical synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Nitration | Benzoic Acid | Fuming Nitric Acid, Sulfuric Acid | 60-80 | 10 hours | ~72 |
| 2 | Reduction | 3,5-Dinitrobenzoic Acid | Pd/C, Hydrogen | 70 | 2-10 hours | ~95.7 |
| 3 | Diazotization & Iodination | 3,5-Diaminobenzoic Acid | Sodium Nitrite, Hydrochloric Acid, Potassium Iodide | 0-5 | Several hours | Not specified |
Experimental Protocols
The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound.
Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid
This procedure outlines the dinitration of benzoic acid to form 3,5-dinitrobenzoic acid, a crucial intermediate.
Caption: Experimental workflow for the nitration of benzoic acid.
Methodology:
-
In a suitable reaction vessel, dissolve benzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add fuming nitric acid to the cooled solution with constant stirring. The molar ratio of nitric acid to benzoic acid should be approximately 3.4:1.[1]
-
After the addition is complete, gradually heat the reaction mixture to a temperature of 60-80°C and maintain it for 10 hours.[1]
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid 3,5-dinitrobenzoic acid by filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
The reported yield for this reaction is approximately 72%.[1]
Step 2: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
This protocol describes the reduction of the nitro groups of 3,5-dinitrobenzoic acid to amino groups using catalytic hydrogenation.
Methodology:
-
Charge a hydrogenation reactor with 3,5-dinitrobenzoic acid and a catalytic amount of palladium on carbon (Pd/C). A typical catalyst loading is a 1:100 mass ratio of Pd/C to the starting material.[1]
-
Add a suitable solvent, such as an aqueous sodium solution, with a water to starting material mass ratio of 3:1.[1]
-
Pressurize the reactor with hydrogen gas to approximately 2 MPa.[1]
-
Heat the reaction mixture to 70°C and maintain with vigorous stirring for 2-10 hours, or until hydrogen uptake ceases.[1][2]
-
After the reaction is complete, cool the reactor, vent the hydrogen pressure, and filter the mixture to remove the catalyst.
-
Acidify the filtrate to precipitate the 3,5-diaminobenzoic acid product.
-
Collect the product by filtration, wash with cold water, and dry.
-
This reduction typically proceeds with high efficiency, with reported yields of up to 95.7%.[1]
Step 3: Diazotization and Iodination of 3,5-Diaminobenzoic Acid
This final step involves the conversion of the two amino groups to iodo groups via a bis-diazotization reaction followed by treatment with a source of iodide. This procedure is adapted from general Sandmeyer reaction protocols.
References
An In-depth Technical Guide to the Acidity and pKa of 3,5-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity and dissociation constant (pKa) of 3,5-diiodobenzoic acid. This document synthesizes theoretical principles, outlines detailed experimental methodologies for pKa determination, and presents available data to serve as a crucial resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction: The Significance of Acidity in Molecular Design
The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa dictates the degree of ionization at a given pH, which in turn profoundly influences critical pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). This compound, a halogenated aromatic carboxylic acid, is a valuable scaffold in organic synthesis and drug design. The presence of two electron-withdrawing iodine atoms at the meta positions is anticipated to significantly impact the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. A precise understanding of its pKa is therefore essential for predicting its behavior and for the rational design of novel therapeutic agents.
Physicochemical Properties and Acidity
The electronic properties of the substituents on the benzoic acid ring are primary determinants of its acidity. The iodine atoms in this compound exert a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa) compared to benzoic acid.
Quantitative Data on pKa
There is a notable scarcity of publicly available experimental pKa data for many di-iodinated benzoic acid isomers, including the 3,5-isomer.[1] This highlights the need for further experimental characterization of this class of compounds. While a definitive experimental value is not readily found in the literature, theoretical predictions can offer an estimate. For context, the predicted pKa for the related isomer, 3,4-diiodobenzoic acid, is 3.67. It is important to note that computational predictions should be confirmed with experimental data whenever possible.
| Compound | Isomer | Experimental pKa | Predicted pKa | Method of Prediction |
| Di-iodobenzoic Acid | 3,5- | Not available | Not available | - |
| Di-iodobenzoic Acid | 3,4- | Not available | 3.67 | (Predicted) |
Table 1: Experimental and Predicted pKa Values of Di-iodinated Benzoic Acids.
Experimental Protocols for pKa Determination
Accurate determination of the pKa of this compound can be achieved through several well-established experimental techniques. The following are detailed methodologies for the most common approaches.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][2]
Principle: This method involves the gradual titration of a solution of the acidic compound with a standardized strong base. The pH of the solution is monitored throughout the titration, and the resulting titration curve (pH vs. volume of titrant) is used to determine the pKa. The pKa is the pH at which the acid is half-neutralized (the half-equivalence point).
Detailed Protocol:
-
Solution Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system, such as a water-methanol or water-ethanol mixture, may be necessary.[2]
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
-
Apparatus Setup:
-
Calibrate a pH meter with standard buffer solutions at the experimental temperature.
-
Place the solution of this compound in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
Use a magnetic stirrer to ensure homogeneity of the solution.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode in the analyte solution.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
After each addition of titrant, allow the pH reading to stabilize before recording the value and the corresponding volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point of the titration, which is the point of inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the volume of NaOH required to reach the equivalence point has been added).[2]
-
Spectrophotometric Determination
Spectrophotometry offers an alternative method for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Principle: This method relies on the difference in the molar absorptivity of the protonated and deprotonated forms of the compound at a specific wavelength. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be calculated.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of buffer solutions covering a range of pH values around the expected pKa of the compound.
-
-
Apparatus Setup:
-
Use a UV-Vis spectrophotometer to record the absorbance spectra.
-
Ensure the cuvettes are clean and matched.
-
-
Measurement Procedure:
-
For each buffer solution, add a small, constant volume of the this compound stock solution.
-
Record the UV-Vis absorbance spectrum for each solution.
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation applied to the spectrophotometric data.
-
Visualization of Dissociation
The dissociation of this compound in an aqueous environment is a key equilibrium that defines its acidity. The following diagram illustrates this process.
Caption: Dissociation equilibrium of this compound in water.
Conclusion and Future Directions
While the theoretical framework strongly suggests that this compound is a moderately strong acid due to the inductive effects of the iodine substituents, a definitive experimental pKa value is conspicuously absent from the public domain.[1] The detailed experimental protocols provided in this guide offer a clear pathway for researchers to determine this crucial parameter. A comprehensive experimental study to determine the pKa values for all di-iodinated benzoic acid isomers would be a valuable contribution to the fields of medicinal chemistry and materials science.[1] Such data would enable more accurate computational modeling and facilitate the rational design of new molecules with tailored physicochemical properties for various applications.
References
A Technical Guide to the Theoretical and Experimental Properties of Di-iodinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-iodinated benzoic acids, a class of halogenated aromatic carboxylic acids, are of growing interest in the fields of medicinal chemistry, materials science, and drug development. The introduction of two iodine atoms onto the benzoic acid scaffold significantly modifies its physicochemical properties, including acidity, solubility, lipophilicity, and crystal packing. These alterations can, in turn, influence the biological activity and pharmacokinetic profile of the molecule. Understanding the interplay between the theoretical predictions and experimental findings for these properties is crucial for the rational design of novel therapeutic agents and functional materials.
This in-depth technical guide provides a comprehensive overview of the available theoretical and experimental data for various di-iodinated benzoic acid isomers. It includes a summary of quantitative data, detailed experimental protocols for key characterization techniques, and visualizations of experimental workflows and structure-property relationships to facilitate further research and development in this area.
Physicochemical Properties: A Comparative Analysis
The position of the two iodine atoms on the benzene ring dictates the electronic and steric landscape of the molecule, leading to distinct properties for each isomer. The following sections and tables summarize the available quantitative data. It is important to note that there is a significant lack of publicly available experimental data for many di-iodinated benzoic acid isomers. In such cases, predicted data or data from closely related compounds are provided for comparative purposes.
Acidity (pKa)
The acidity of the carboxylic acid group is a critical determinant of a molecule's behavior in biological systems, affecting its ionization state at physiological pH and consequently its absorption, distribution, metabolism, and excretion (ADME) properties. The strong electron-withdrawing nature of iodine atoms is expected to increase the acidity (lower the pKa) of the benzoic acid.
| Compound Isomer | Experimental pKa | Predicted pKa | Method of Prediction/Reference |
| 2,3-Diiodobenzoic Acid | Data not available | Data not available | |
| 2,4-Diiodobenzoic Acid | Data not available | Data not available | |
| 2,5-Diiodobenzoic Acid | Data not available | Data not available | |
| 2,6-Diiodobenzoic Acid | Data not available | Data not available | |
| 3,4-Diiodobenzoic Acid | Data not available | 3.67 ± 0.10 | ChemicalBook[1] |
| 3,5-Diiodobenzoic Acid | Data not available | 4.48 ± 0.40 | BenchChem[2] |
| Benzoic Acid (for comparison) | 4.20 |
Note: The lack of comprehensive experimental pKa data highlights a significant research gap. Theoretical predictions can offer initial estimates, but experimental verification is crucial for drug development applications.
Melting Point
The melting point of a crystalline solid provides insights into the strength of its crystal lattice and the intermolecular forces at play, such as hydrogen bonding and van der Waals interactions. The introduction of heavy iodine atoms is expected to influence crystal packing and, consequently, the melting point.
| Compound Isomer | Melting Point (°C) | Reference |
| 2,3-Diiodobenzoic Acid | Data not available | |
| 2,4-Diiodobenzoic Acid | Data not available | |
| 2,5-Diiodobenzoic Acid | 183-187 | Sigma-Aldrich[3] |
| 2,6-Diiodobenzoic Acid | Data not available | |
| 3,4-Diiodobenzoic Acid | 257 | ChemicalBook[1] |
| This compound | >230 | BenchChem[2] |
| 2-Hydroxy-3,5-diiodobenzoic Acid | 235-236 (decomposes) | Merck Index |
Solubility
Solubility is a key factor influencing a drug's bioavailability and formulation. The large, hydrophobic nature of iodine atoms generally leads to a decrease in aqueous solubility compared to benzoic acid. However, the overall solubility profile is also dependent on the crystal lattice energy and the potential for hydrogen bonding.
| Compound Isomer | Water Solubility | Organic Solvent Solubility | Reference |
| 2,3-Diiodobenzoic Acid | Data not available | Data not available | |
| 2,4-Diiodobenzoic Acid | Data not available | Data not available | |
| 2,5-Diiodobenzoic Acid | Data not available | Data not available | |
| 2,6-Diiodobenzoic Acid | Data not available | Data not available | |
| 3,4-Diiodobenzoic Acid | Limited | Data not available | Benchchem[4] |
| This compound | Data not available | Data not available | |
| 2-Hydroxy-3,5-diiodobenzoic Acid | 1 in 5200 parts at 25°C | Freely soluble in alcohol and ether | Merck Index |
| 2,3,5-Triiodobenzoic Acid | Insoluble | Very soluble in ethanol and ether | PubChem[5] |
Experimental Protocols
This section outlines generalized protocols for the synthesis and characterization of di-iodinated benzoic acids. These protocols should be considered as a starting point and may require optimization based on the specific isomer and available laboratory equipment.
Synthesis of Di-iodinated Benzoic Acids
A common method for the synthesis of di-iodinated benzoic acids is through the direct iodination of a benzoic acid derivative. The choice of starting material and iodinating agent will depend on the desired substitution pattern.
General Protocol for Direct Iodination:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting benzoic acid derivative (e.g., aminobenzoic acid, hydroxybenzoic acid) in a suitable solvent (e.g., glacial acetic acid, sulfuric acid).
-
Addition of Iodinating Agent: Slowly add the iodinating reagent to the stirred solution. Common iodinating agents include iodine monochloride (ICl), a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide, nitric acid), or N-iodosuccinimide (NIS). The stoichiometry of the iodinating agent should be carefully controlled to favor di-substitution.
-
Reaction Monitoring: The reaction mixture is typically stirred at a specific temperature (which may range from room temperature to elevated temperatures) for a period of several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid or salts, and then purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol/water, acetic acid).
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry, as well as by melting point determination.
A flowchart of the general synthesis process.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small amount of the purified di-iodinated benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns (e.g., doublets, triplets, singlets) depending on the substitution pattern of the iodine atoms. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the iodine atoms and the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons directly attached to the iodine atoms will experience a significant upfield shift due to the heavy atom effect. The chemical shifts of the other aromatic carbons and the carboxyl carbon will also be influenced by the iodine substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
The FT-IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.
-
C-I stretch: Typically found in the far-infrared region (below 600 cm⁻¹).
-
Aromatic C-H and C=C stretches: In their characteristic regions.
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.
-
The mass spectrum will show the molecular ion peak ([M]⁺ or [M]⁻) corresponding to the molecular weight of the di-iodinated benzoic acid.
-
The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two iodine atoms. The major isotopes of iodine are ¹²⁷I (100% abundance).
-
Fragmentation patterns can provide further structural information, often involving the loss of the carboxyl group or iodine atoms.
Workflow for spectroscopic analysis.
Theoretical vs. Experimental Properties: Bridging the Gap
Due to the limited availability of experimental data, computational methods play a crucial role in predicting the properties of di-iodinated benzoic acids.
Theoretical pKa Prediction:
-
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the Gibbs free energy of dissociation in a solvent continuum model. These calculations can provide valuable estimates of pKa values.[6][7]
-
The accuracy of these predictions depends on the level of theory, basis set, and the solvation model used.
-
For substituted benzoic acids, the position of the substituent has a significant impact on the acidity. Generally, ortho-substituents have a more pronounced effect due to a combination of inductive and steric effects.
Structure-Property Relationships:
-
Acidity: The electron-withdrawing inductive effect of the iodine atoms is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to benzoic acid. The magnitude of this effect will depend on the position of the iodine atoms relative to the carboxyl group.
-
Solubility: The introduction of two large, hydrophobic iodine atoms is expected to decrease aqueous solubility. However, the specific crystal packing and the potential for intermolecular interactions can also play a significant role.
-
Lipophilicity (LogP): The addition of iodine atoms will increase the lipophilicity of the molecule, which can impact its ability to cross cell membranes.
Influence of structure on key properties.
Biological Activities and Signaling Pathways
The biological activities of di-iodinated benzoic acids are not as extensively studied as their tri-iodinated counterparts, which are well-known as X-ray contrast agents. However, based on the broader class of halogenated benzoic acids, several potential biological activities can be explored.
Potential Biological Activities:
-
Antimicrobial Activity: Halogenated aromatic compounds often exhibit antimicrobial properties. The lipophilicity and electronic properties of di-iodinated benzoic acids may enable them to disrupt microbial cell membranes or inhibit essential enzymes.[8][9][10][11][12]
-
Enzyme Inhibition: The structural features of these molecules may allow them to act as inhibitors for various enzymes, a common mechanism of action for many therapeutic agents.
-
Cytotoxic Activity: Some benzoic acid derivatives have shown cytotoxic effects against cancer cell lines.[10][13] The mechanism of action could involve the induction of apoptosis or the disruption of cellular signaling pathways.
Signaling Pathways:
Currently, there is a lack of specific studies directly linking di-iodinated benzoic acids to particular signaling pathways. However, a general approach to investigating their biological mechanism would involve:
-
Initial Screening: High-throughput screening against a panel of cancer cell lines or microbial strains to identify active compounds.
-
Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify the cellular targets of the active compounds.
-
Pathway Analysis: Once a target is identified, further studies can be conducted to elucidate the specific signaling pathway that is modulated by the compound. This may involve techniques like Western blotting, reporter gene assays, and gene expression profiling.
A flowchart for discovering biological targets.
Conclusion and Future Directions
This technical guide has summarized the currently available theoretical and experimental data on di-iodinated benzoic acids. It is evident that while these compounds hold promise in various scientific disciplines, there is a significant need for more comprehensive experimental characterization. Future research should focus on:
-
Systematic Experimental Studies: A concerted effort to synthesize and experimentally determine the physicochemical properties (pKa, solubility, LogP) of all di-iodinated benzoic acid isomers.
-
Advanced Computational Modeling: Development and validation of robust computational models to accurately predict the properties and biological activities of these compounds, which can guide synthetic efforts.
-
Biological Screening and Mechanism of Action Studies: Comprehensive screening of di-iodinated benzoic acid libraries to identify novel biological activities and subsequent in-depth studies to elucidate their mechanisms of action and effects on cellular signaling pathways.
By addressing these research gaps, the scientific community can unlock the full potential of di-iodinated benzoic acids in the development of new drugs and advanced materials.
References
- 1. 3,4-Diiodobenzoic acid | 35674-20-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-ジヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,4-Dicyanobenzoic acid | 60469-86-5 | Benchchem [benchchem.com]
- 5. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3,5-Diiodobenzoic Acid: A Versatile Scaffold for Pharmaceutical Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 3,5-Diiodobenzoic acid is emerging as a critical building block in pharmaceutical research and development, offering a versatile scaffold for the synthesis of a wide range of therapeutic agents. Its unique structural and chemical properties, imparted by the presence of two iodine atoms on the benzene ring, make it a valuable starting material for creating novel drug candidates with diverse pharmacological activities. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, including detailed experimental protocols and pharmacological data for key derivatives.
Key Applications in Drug Discovery
The this compound core is being explored in several therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions. The di-iodo substitution pattern provides a unique combination of lipophilicity and the potential for halogen bonding, which can enhance binding affinity to biological targets.
Cholinesterase Inhibitors for Neurodegenerative Diseases
Derivatives of this compound have shown significant promise as cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function.
A notable example is a series of 9-amino-1,2,3,4-tetrahydroacridine hybrids incorporating an iodobenzoic acid moiety. These compounds have demonstrated potent inhibition of both AChE and BuChE, with some derivatives exhibiting activity in the nanomolar range.[1]
Quantitative Data: Cholinesterase Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| 3f (iodobenzoic acid derivative) | Acetylcholinesterase (AChE) | 31.2 | [1] |
| 3f (iodobenzoic acid derivative) | Butyrylcholinesterase (BuChE) | 8.0 | [1] |
| Tacrine (Reference) | Acetylcholinesterase (AChE) | 100.2 | [1] |
| Tacrine (Reference) | Butyrylcholinesterase (BuChE) | 16.3 | [1] |
Experimental Protocol: Synthesis of Tetrahydroacridine-Iodobenzoic Acid Hybrids
A general synthetic approach involves the coupling of a substituted 9-amino-1,2,3,4-tetrahydroacridine with an appropriate iodobenzoic acid derivative. The synthesis of the precursor, 3,5-diiodosalicylic acid (2-hydroxy-3,5-diiodobenzoic acid), is a key first step for some derivatives.[2]
-
Synthesis of 3,5-Diiodosalicylic Acid:
-
Dissolve salicylic acid in glacial acetic acid.
-
Add a solution of iodine monochloride in glacial acetic acid to the salicylic acid solution.
-
Heat the reaction mixture to 80°C for approximately 20 minutes.
-
Cool the mixture and add water to precipitate the diiodosalicylic acid.
-
Filter and wash the precipitate with water to obtain the product.
-
-
Coupling Reaction:
-
The synthesized iodobenzoic acid derivative is activated (e.g., by forming an acid chloride or using a coupling agent).
-
The activated iodobenzoic acid is then reacted with the amino group of the 9-amino-1,2,3,4-tetrahydroacridine derivative in a suitable solvent.
-
The final product is purified using chromatographic techniques.
-
Signaling Pathway: Cholinergic Neurotransmission
Anticancer Agents
While direct derivatives of this compound are still under investigation for their anticancer properties, the closely related compound, 2,3,5-triiodobenzoic acid (TIBA), has demonstrated potential as a chemotherapeutic agent. Studies have shown that TIBA can induce cell death in tumor cells through the generation of reactive oxygen species (ROS). This suggests that the iodinated benzoic acid scaffold could be a promising starting point for the development of new anticancer drugs.
Proposed Mechanism of Action: ROS-Mediated Apoptosis
The antitumor activity of TIBA is linked to its ability to increase intracellular ROS levels. This oxidative stress can lead to DNA damage and trigger apoptosis (programmed cell death) in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Logical Workflow: Anticancer Drug Screening
Anti-inflammatory Agents
The benzoic acid scaffold is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). While specific data on this compound derivatives as anti-inflammatory agents is limited, the related 3,5-dihydroxycinnamic acid derivatives have been shown to possess significant anti-inflammatory properties.[3] The mechanism of action for these compounds involves the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inhibition of the COX-2 enzyme.[3] This provides a strong rationale for exploring this compound derivatives for similar activities.
Potential Signaling Pathway: Inhibition of Inflammatory Mediators
Conclusion
This compound represents a promising and versatile platform for the development of new pharmaceutical agents. Its utility in the synthesis of potent cholinesterase inhibitors is a clear demonstration of its potential. Further exploration of its derivatives as anticancer and anti-inflammatory agents is warranted and holds the potential to yield novel therapies for a range of diseases. The experimental protocols and data presented here serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- 1. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodosalicylic Acid [drugfuture.com]
- 3. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of X-ray Contrast Agent Precursors from 3,5-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-diacetamidobenzoic acid, a precursor for X-ray contrast agents, starting from 3,5-diiodobenzoic acid. The synthesis involves a proposed two-step pathway: a palladium-catalyzed double amination followed by a well-established N-acetylation.
Introduction
Iodinated aromatic compounds are the cornerstone of many X-ray contrast agents used in medical imaging. The synthesis of precursors to these agents is a critical area of research in medicinal and process chemistry. While many established routes to these precursors begin with nitrated or aminated benzoic acids, this document outlines a potential synthetic pathway starting from the readily available this compound. This proposed route leverages modern cross-coupling chemistry for the introduction of amino functionalities, followed by a standard acylation reaction.
Proposed Synthetic Pathway
The proposed synthesis of 3,5-diacetamidobenzoic acid from this compound is a two-step process. The first step is a hypothetical Buchwald-Hartwig double amination to introduce two amino groups, yielding 3,5-diaminobenzoic acid. The second step is the acetylation of the resulting diamine to produce the final 3,5-diacetamidobenzoic acid.
Caption: Proposed two-step synthesis of 3,5-diacetamidobenzoic acid.
Data Presentation
The following tables summarize the key reagents and representative yields for each step of the proposed synthesis.
Table 1: Reagents and Conditions for Step 1 (Proposed Buchwald-Hartwig Amination)
| Reagent/Parameter | Proposed Value/Condition | Purpose |
| Starting Material | This compound | Aromatic core |
| Amine Source | Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) | Ammonia equivalent[1][2] |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium source |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Stabilizes and activates the catalyst |
| Base | Sodium tert-butoxide (NaOtBu) | Activates the amine source |
| Solvent | Toluene or Dioxane | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction |
| Reaction Time | 12-24 hours | For reaction completion |
| Representative Yield | 70-85% (based on similar reactions) | N/A |
Table 2: Reagents and Conditions for Step 2 (Acetylation)
| Reagent/Parameter | Value/Condition | Purpose |
| Starting Material | 3,5-Diaminobenzoic Acid | Diamine precursor |
| Acylating Agent | Acetic Anhydride | Acetyl group donor[3] |
| Solvent | Deionized Water or Acetic Acid | Reaction medium[3][4] |
| Temperature | 70-80 °C | To facilitate the reaction[3] |
| Reaction Time | 1-2 hours | For reaction completion[3] |
| Yield | ~95% | N/A[5] |
Experimental Protocols
Step 1: Synthesis of 3,5-Diaminobenzoic Acid via Buchwald-Hartwig Amination (Proposed Protocol)
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for aryl halides.[6][7] Optimization may be required.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the proposed amination step.
Materials:
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene to the flask.
-
In a separate flask, dissolve lithium bis(trimethylsilyl)amide (2.2 eq) and sodium tert-butoxide (2.5 eq) in anhydrous toluene.
-
Reaction: Slowly add the base/amine solution to the stirred solution of the aryl iodide and catalyst. Seal the Schlenk flask and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl. Adjust the pH to neutral with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,5-diaminobenzoic acid.
Step 2: Synthesis of 3,5-Diacetamidobenzoic Acid via Acetylation
This protocol is adapted from established procedures for the acetylation of 3,5-diaminobenzoic acid.[3]
Workflow for Acetylation
Caption: General workflow for the acetylation step.
Materials:
-
3,5-Diaminobenzoic Acid
-
Acetic Anhydride
-
Deionized Water
Procedure:
-
Suspension: Suspend 3,5-diaminobenzoic acid (1.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer and a condenser.[3]
-
Reaction: Heat the suspension to 70-75 °C with vigorous stirring. Slowly add acetic anhydride (2.2 eq) to the heated suspension. An exothermic reaction may occur. Maintain the temperature between 70-80 °C.[3]
-
Continue stirring at 70-75 °C for 1-2 hours after the addition is complete to ensure the reaction goes to completion.[3]
-
Isolation: Cool the reaction mixture to room temperature. The product, 3,5-diacetamidobenzoic acid, will precipitate out of the solution.[3]
-
Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water.[3]
-
Drying: Dry the product under vacuum at 60-70 °C to a constant weight. The purity can be assessed by HPLC and NMR.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 3,5-diacetamidobenzoic acid, a valuable precursor for X-ray contrast agents, starting from this compound. While the initial amination step is a proposed route based on modern synthetic methods, the subsequent acetylation is a well-established and high-yielding transformation. These notes are intended to serve as a foundation for researchers in the field of medicinal and pharmaceutical chemistry to explore new synthetic pathways to important diagnostic agents.
References
- 1. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 2. New ammonia equivalents for the Pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 5. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 3,5-Diiodobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of the 3,5-diiodobenzoic acid scaffold in medicinal chemistry. While this compound itself has limited direct therapeutic applications, its core structure is a crucial component in the development of various medically significant molecules, primarily as a foundational element for X-ray contrast agents and as a scaffold for novel therapeutic agents.
Application Notes
The this compound moiety serves as a versatile scaffold in medicinal chemistry due to the unique properties conferred by the iodine atoms. The high atomic number and electron density of iodine make it a key component in the design of radio-opaque compounds. Furthermore, the di-iodo substitution pattern on the phenyl ring provides a rigid framework with specific steric and electronic properties that can be exploited for targeted drug design.
1. Core Scaffold for X-ray Contrast Agents and Related Impurities
The most prominent application of the substituted this compound core is in the field of diagnostic imaging. The tri-iodinated analogue, Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), is a widely used X-ray contrast agent.[1][2][3] The presence of multiple iodine atoms on the benzoic acid ring increases the radiodensity of the molecule, allowing for enhanced visualization of internal body structures during X-ray procedures.[3]
A significant aspect of the medicinal chemistry of this scaffold involves the study of related impurities that arise during the synthesis of these contrast agents. For instance, 3,5-diacetamido-2,4-diiodobenzoic acid is a known process-related impurity in the production of Diatrizoic acid.[1][3] The monitoring and control of such impurities are critical for the quality, safety, and efficacy of the final drug product.[2] Therefore, the synthesis and characterization of these di-iodinated derivatives as reference standards are of high importance in pharmaceutical quality control.[2]
2. Emerging Applications in Cancer Therapy
Recent research has explored the potential of iodinated benzoic acid derivatives as anticancer agents. Studies on 2,3,5-triiodobenzoic acid (TIBA) , a structural analogue, have shown that it can induce cell death in tumor cells through the generation of reactive oxygen species (ROS).[4] TIBA has demonstrated dose-dependent cytotoxicity against non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines, with significantly less effect on normal renal epithelial (VERO) cells.[4] This suggests a potential therapeutic window for TIBA and highlights the possibility of designing novel anticancer drugs based on the iodinated benzoic acid scaffold. The antitumor action of TIBA is linked to increased cellular oxidative stress, leading to apoptosis.[4]
When conjugated to a nuclear localization sequence (NLS), TIBA has been shown to be taken up by human glioma cells, leading to cell death.[5] This finding suggests that intracellular delivery of TIBA may have potential as a chemotherapeutic strategy.[5]
3. Potential Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound, such as 3,5-diiodosalicylic acid , have been noted for their potential antimicrobial and anti-inflammatory activities.[6] The presence of iodine atoms can enhance the biological activity of the parent salicylic acid molecule.[6] While this area is less explored compared to their use as contrast agents, it represents a promising avenue for future drug discovery efforts.
4. Role in Bioisosteric Replacement and as a Versatile Scaffold
In drug design, the principle of bioisosteric replacement is often employed to optimize the physicochemical and pharmacological properties of a lead compound.[7][8] The 3,5-diiodophenyl moiety can be considered a bioisostere for other substituted phenyl rings, offering unique lipophilic and electronic characteristics. The benzoic acid group provides a convenient handle for synthetic modifications, allowing for the creation of libraries of compounds for screening.[9] For example, the 3,5-dichlorobenzoic acid scaffold, a halogenated analogue, has been used to develop inhibitors of cholinesterases for potential Alzheimer's disease treatment.[10] This highlights the utility of the halogenated benzoic acid core in constructing diverse molecular architectures for various therapeutic targets.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for a range of this compound derivatives against various medicinal targets. The primary quantitative information relates to its role as an impurity. However, for context, data for related structures is provided where available.
Table 1: Physicochemical Properties of 3,5-Diacetamido-2,4-diiodobenzoic Acid [1]
| Property | Value | Source |
| Molecular Weight | 488.02 g/mol | PubChem[1] |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | PubChem[1] |
| CAS Number | 162193-52-4 | Pharmaffiliates[1] |
| IUPAC Name | 3,5-diacetamido-2,4-diiodobenzoic acid | PubChem[1] |
| Appearance | Off-White Powder | Pharmaffiliates[1] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid (as a Reference Standard)
This protocol is a proposed method based on the controlled iodination of 3,5-diacetamidobenzoic acid, adapted from general iodination procedures.[2]
Part A: Synthesis of 3,5-Diacetamidobenzoic Acid (Intermediate) [2]
-
Materials: 3,5-diaminobenzoic acid, acetic anhydride, deionized water.
-
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and thermometer.
-
Heat the suspension to 70-75 °C with stirring.[2]
-
Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.[2]
-
After the addition is complete, continue stirring at 70-75 °C for 1-2 hours.[2]
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Filter the precipitate and wash with cold deionized water.[2]
-
Dry the product under vacuum at 60-70 °C.
-
Part B: Controlled Iodination of 3,5-Diacetamidobenzoic Acid [2]
-
Materials: 3,5-diacetamidobenzoic acid, glacial acetic acid, iodine monochloride (ICl).
-
Procedure:
-
Dissolve 3,5-diacetamidobenzoic acid in glacial acetic acid in a light-protected reaction vessel.
-
Cool the solution in an ice bath to 0-5 °C.[2]
-
Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise while stirring vigorously. Maintain the temperature below 10 °C.[2]
-
After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Precipitate the product by adding deionized water.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Protocol 2: Analytical Characterization of 3,5-Diacetamido-2,4-diiodobenzoic Acid [1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for separating 3,5-diacetamido-2,4-diiodobenzoic acid from Diatrizoic acid and other impurities.[1]
-
Mass Spectrometry (MS): Coupled with HPLC, MS provides definitive identification based on the mass-to-charge ratio of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the isolated compound.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[1]
Visualizations
Caption: Hypothetical synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid.
Caption: Analytical workflow for the characterization of impurities.
Caption: TIBA-induced cell death in tumor cells via ROS generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
- 7. chem-space.com [chem-space.com]
- 8. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Potential of 3,5-Diiodobenzoic Acid in Metal-Organic Frameworks: A Guide to Synthesis, Characterization, and Application
Despite a thorough review of scientific literature, no specific instances of the use of 3,5-diiodobenzoic acid as a primary organic linker in the synthesis of Metal-Organic Frameworks (MOFs) have been reported to date. This presents a unique opportunity for novel research in the field of functional porous materials. The introduction of heavy iodine atoms onto the organic linker is anticipated to yield MOFs with unique properties, including enhanced electron density, potential for post-synthetic modification, and applications in catalysis and as radiosensitizers in drug delivery.
This document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide researchers in the synthesis, characterization, and potential applications of MOFs based on the this compound linker. These protocols are derived from established methods for synthesizing MOFs with similar halogenated benzoic acid derivatives.
Application Notes
The incorporation of this compound as a linker in MOF synthesis is projected to offer several advantages for researchers, particularly in drug development and materials science.
1. Enhanced Drug Delivery and Theranostics:
The presence of high-atomic-number iodine atoms in the MOF structure opens up the possibility of their use as contrast agents for X-ray-based imaging techniques. When loaded with therapeutic agents, these MOFs could function as theranostic platforms, enabling simultaneous diagnosis and treatment. Furthermore, the iodine atoms may act as radiosensitizers, enhancing the efficacy of radiotherapy in cancer treatment.
2. Novel Catalytic Activity:
The electron-withdrawing nature of the iodine atoms can modulate the electronic properties of the metal centers within the MOF, potentially leading to novel catalytic activities. These materials could be explored as catalysts in a variety of organic transformations, with the potential for high selectivity due to the defined pore structure of the MOF.
3. Advanced Sensing Capabilities:
The unique electronic and structural features of MOFs constructed with this compound could be harnessed for the development of highly sensitive and selective chemical sensors. The iodine atoms could provide specific interaction sites for target analytes, leading to detectable changes in the MOF's physical or chemical properties.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data for a zinc-based MOF synthesized with this compound (designated as Zn-DIB-MOF), based on typical values for similar MOF structures.
Table 1: Synthesis and Physicochemical Properties of Zn-DIB-MOF
| Parameter | Value |
| Molar Ratio (Metal:Linker) | 2:1 |
| Reaction Temperature (°C) | 120 |
| Reaction Time (hours) | 48 |
| Yield (%) | ~75 |
| BET Surface Area (m²/g) | 800 - 1200 |
| Pore Volume (cm³/g) | 0.4 - 0.6 |
| Thermal Stability (°C) | Up to 350 |
Table 2: Drug Loading and Release Characteristics of Zn-DIB-MOF (Hypothetical)
| Drug Model | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release at pH 5.5 (%, 24h) | Release at pH 7.4 (%, 24h) |
| Doxorubicin | 15 - 25 | > 90 | 60 - 80 | 20 - 30 |
| 5-Fluorouracil | 10 - 20 | > 85 | 70 - 90 | 25 - 40 |
| Ibuprofen | 20 - 30 | > 95 | 50 - 70 | 15 - 25 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis, characterization, and evaluation of a MOF using this compound.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound (Zn-DIB-MOF)
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.25 mmol of this compound in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature naturally.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with chloroform for 24 hours, followed by drying under vacuum at 150°C for 12 hours.
Protocol 2: Characterization of Zn-DIB-MOF
1. Powder X-ray Diffraction (PXRD):
-
Objective: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure:
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.
-
2. Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability of the MOF.
-
Procedure:
-
Place 5-10 mg of the activated MOF in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Objective: To determine the surface area and porosity of the MOF.
-
Procedure:
-
Degas the activated MOF sample at 150°C under vacuum for 12 hours.
-
Perform nitrogen adsorption-desorption measurements at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Protocol 3: Drug Loading and In Vitro Release Study
Materials:
-
Activated Zn-DIB-MOF
-
Doxorubicin (DOX) as a model drug
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Drug Loading Procedure:
-
Disperse 50 mg of activated Zn-DIB-MOF in 10 mL of a 1 mg/mL solution of DOX in deionized water.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Centrifuge the mixture to separate the DOX-loaded MOF (DOX@Zn-DIB-MOF).
-
Wash the product with deionized water to remove any surface-adsorbed drug.
-
Determine the amount of loaded DOX by measuring the concentration of the supernatant using UV-Vis spectroscopy at the characteristic wavelength of DOX.
In Vitro Drug Release Procedure:
-
Suspend 10 mg of DOX@Zn-DIB-MOF in 10 mL of PBS (pH 7.4 or pH 5.5).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS.
-
Determine the concentration of released DOX in the aliquot using UV-Vis spectroscopy.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and a potential signaling pathway for the application of these hypothetical MOFs in cancer therapy.
Caption: Workflow for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound as the organic linker.
Caption: Proposed mechanism of action for a drug-loaded, iodinated MOF in cancer therapy, highlighting pH-responsive drug release and enhanced radiotherapy efficacy.
Synthesis of 3,5-Diiodobenzoic Acid Derivatives: A Detailed Guide for Researchers
Introduction
3,5-Diiodobenzoic acid and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds, including contrast media and other therapeutic agents. The presence of two iodine atoms on the aromatic ring provides a scaffold for further functionalization and imparts unique physicochemical properties to the molecule. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The primary application of this compound derivatives in drug development is as key building blocks for more complex molecules. For instance, derivatives such as 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic Acid) are widely used as X-ray contrast agents.[1] The synthesis of these derivatives often starts from precursors like 3,5-diaminobenzoic acid or involves the direct iodination of a benzoic acid core. Understanding the synthesis of the parent this compound is crucial for the development of novel derivatives and for the preparation of reference standards for impurity profiling in active pharmaceutical ingredients (APIs).[2]
The choice of synthetic route depends on the availability of starting materials, desired purity, and scalability of the reaction. The two main approaches for the synthesis of this compound are:
-
Direct Iodination of Benzoic Acid: This method involves the direct electrophilic substitution of iodine onto the benzoic acid ring.
-
Sandmeyer Reaction of 3,5-Diaminobenzoic Acid: This route starts with the diazotization of 3,5-diaminobenzoic acid followed by the introduction of iodine.
This guide provides detailed protocols for both approaches, along with a discussion of their advantages and disadvantages.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound and a key derivative.
| Parameter | Route 1: Direct Iodination of Benzoic Acid | Route 2: Sandmeyer Reaction of 3,5-Diaminobenzoic Acid |
| Starting Material | Benzoic Acid | 3,5-Diaminobenzoic Acid |
| Key Reagents | Iodine, Oxidizing Agent (e.g., HIO₃, CrO₃) | Sodium Nitrite, Hydrochloric Acid, Potassium Iodide |
| Reaction Time | 0.5 - 12 hours | 1 - 3 hours |
| Temperature | Ambient to 65°C | 0 - 5°C (diazotization), room temp. (iodination) |
| Reported Yield | ~31% | Not explicitly found for di-iodo, but generally moderate to good |
| Purity/Selectivity | Can be low, may produce a mixture of isomers | Generally good, regiochemistry is controlled by the starting material |
Experimental Protocols
Route 1: Direct Iodination of Benzoic Acid
This protocol is adapted from a general method for the iodination of deactivated arenes.
Materials:
-
Benzoic Acid
-
Iodine (I₂)
-
Chromium(VI) oxide (CrO₃)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Sodium Sulfite Solution (aqueous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, prepare a strongly acidic liquid medium by combining glacial acetic acid, acetic anhydride, and concentrated sulfuric acid.
-
To this mixture, dissolve chromium(VI) oxide (CrO₃) which acts as the oxidant.
-
Add benzoic acid and molecular iodine (I₂) to the reaction mixture.
-
Stir the reaction mixture at a temperature not exceeding 65°C for 0.5 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into an excess of aqueous sodium sulfite solution to reduce any unreacted iodine and chromium species.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Route 2: Sandmeyer Reaction of 3,5-Diaminobenzoic Acid
This protocol is a generalized procedure for the Sandmeyer reaction, adapted for the synthesis of this compound.[3][4][5]
Materials:
-
3,5-Diaminobenzoic Acid
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Ice
-
Sodium Bicarbonate or Sodium Hydroxide solution (for neutralization)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
Step 1: Diazotization of 3,5-Diaminobenzoic Acid
-
In a beaker, dissolve 3,5-diaminobenzoic acid in a dilute solution of hydrochloric acid. Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 3,5-diaminobenzoic acid hydrochloride. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt. The formation of the bis-diazonium salt is indicated by a change in the appearance of the solution.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Iodination
-
In a separate large beaker, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the cold bis-diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
The crude this compound will precipitate from the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
To remove any unreacted iodine, the crude product can be washed with a dilute solution of sodium thiosulfate.
-
The product can be further purified by dissolving it in a dilute basic solution (e.g., sodium bicarbonate), filtering to remove any insoluble impurities, and then re-precipitating the acid by adding a mineral acid (e.g., HCl).
-
Collect the purified this compound by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
Synthesis Workflow Diagrams
Caption: Comparative workflows for the synthesis of this compound.
Logical Relationship Diagram
Caption: Key factors influencing the synthesis and application of this compound derivatives.
References
Application of 3,5-Diiodobenzoic Acid in Co-crystal Engineering: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-crystal engineering has emerged as a significant strategy in pharmaceutical sciences and materials science to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules without altering their chemical structure. Co-crystals are multi-component crystals in which at least one component is an API and the others are pharmaceutically acceptable co-formers, held together by non-covalent interactions. 3,5-diiodobenzoic acid has garnered attention as a versatile co-former in co-crystal engineering. The presence of two iodine atoms on the benzoic acid scaffold allows for the formation of strong and directional halogen bonds, which, in conjunction with the carboxylic acid group's ability to form robust hydrogen bonds, provides a powerful tool for the rational design of novel crystalline solids with tailored properties.
This document provides detailed application notes and protocols for the use of this compound in co-crystal engineering, summarizing key quantitative data and outlining experimental methodologies.
Physicochemical Properties of this compound
A thorough understanding of the co-former's properties is crucial for designing co-crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C₇H₄I₂O₂ | |
| Molecular Weight | 373.91 g/mol | |
| Melting Point | 228-231 °C | |
| pKa | 3.64 (predicted) | |
| LogP | 3.55 (predicted) | |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Hydroxyl Oxygen) | |
| Halogen Bond Donors | 2 (Iodine atoms) |
Co-crystal Synthesis Strategies
Several methods can be employed for the synthesis of co-crystals involving this compound. The choice of method depends on the properties of the API and the desired outcome.
Slow Solvent Evaporation
This is a widely used and effective method for growing high-quality single crystals suitable for X-ray diffraction analysis.
Protocol: Co-crystallization of this compound with 2-Aminopyrimidine
This protocol describes the synthesis of a 1:1 co-crystal of this compound and 2-aminopyrimidine, a molecule with hydrogen bonding acceptor and donor sites.
Materials:
-
This compound
-
2-Aminopyrimidine
-
Ethanol (or other suitable solvent)
-
Glass vials
-
Stir plate and stir bar
-
Filter paper
Procedure:
-
Dissolve equimolar amounts of this compound and 2-aminopyrimidine in a minimal amount of hot ethanol in a glass vial.
-
Stir the solution for 10-15 minutes to ensure complete dissolution.
-
Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at room temperature.
-
Allow the solvent to evaporate slowly over a period of several days to a week.
-
Collect the resulting crystals by filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under ambient conditions.
Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is often faster than solution-based methods and can sometimes yield different polymorphs.
Protocol: General Procedure for Liquid-Assisted Grinding
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
A small amount of a suitable solvent (e.g., ethanol, acetonitrile, water)
-
Mortar and pestle or a ball mill
Procedure:
-
Place stoichiometric amounts of this compound and the API into a mortar or a milling jar.
-
Add a few drops of the selected solvent. The amount of solvent should be just enough to create a paste-like consistency.
-
Grind the mixture manually with the pestle for 15-30 minutes or mill in a ball mill according to the instrument's specifications.
-
The resulting powder is the co-crystal product.
Slurry Crystallization
This method involves suspending the starting materials in a solvent in which they are sparingly soluble.
Protocol: General Procedure for Slurry Crystallization
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
A solvent in which both components have low solubility
-
Stir plate and stir bar
-
Sealed vial
Procedure:
-
Add stoichiometric amounts of this compound and the API to a vial.
-
Add a sufficient amount of the selected solvent to create a slurry.
-
Seal the vial and stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).
-
Collect the solid product by filtration, wash with a small amount of the solvent, and dry.
Characterization of Co-crystals
Thorough characterization is essential to confirm the formation of a new crystalline phase and to evaluate its properties.
| Analytical Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the formation of a new crystalline phase by comparing the diffraction pattern of the product with those of the starting materials. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including intermolecular interactions (hydrogen and halogen bonds), stoichiometry, and packing arrangements. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point of the co-crystal, which is typically different from the melting points of the individual components. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the co-crystal and to identify the presence of solvates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify shifts in vibrational frequencies, particularly of the carboxylic acid and other functional groups, which indicate changes in intermolecular interactions upon co-crystal formation. |
| Solubility Studies | To quantify the enhancement or reduction in the solubility of the API in the co-crystal form compared to the pure API. |
Quantitative Data of a this compound Co-crystal
Co-crystal System: this compound : 2-Aminopyrimidine (1:1)
| Property | This compound | 2-Aminopyrimidine | Co-crystal |
| Melting Point (°C) | 228-231 | 124-126 | 198-200 |
| Solubility in Water (mg/mL) | Low | High | Data not available |
| Key Intermolecular Interactions | Carboxylic acid dimers | Amine-pyrimidine hydrogen bonds | O-H···N (acid-pyrimidine), N-H···O (amine-acid), C-I···N (iodine-pyrimidine) |
Visualizations
Experimental Workflow for Co-crystal Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of co-crystals.
Supramolecular Synthon Formation in this compound Co-crystals
Caption: Key intermolecular interactions driving co-crystal formation with this compound.
Conclusion
This compound serves as a highly effective and predictable co-former in co-crystal engineering due to its dual capacity for forming strong hydrogen bonds via its carboxylic acid group and directional halogen bonds through its iodine substituents. This dual functionality allows for the construction of robust supramolecular architectures with a variety of APIs, particularly those containing nitrogen heterocycles. The application of this compound in co-crystallization can lead to the generation of novel solid forms with modified physicochemical properties, such as altered melting points and potentially enhanced solubility and stability. The protocols and characterization methods outlined in this document provide a foundational framework for researchers to explore the potential of this compound in the rational design of new co-crystals for pharmaceutical and material science applications. Further investigation into a wider range of API co-formers will undoubtedly expand the utility of this versatile building block in co-crystal engineering.
Application Notes and Protocols for the Quantitative Analysis of 3,5-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodobenzoic acid is a halogenated derivative of benzoic acid. Accurate and robust analytical methods for its quantification are essential in various fields, including pharmaceutical development, where it may be present as an intermediate, impurity, or a reference compound. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited availability of published, validated methods specifically for this compound, the following protocols have been developed based on established analytical techniques for structurally similar compounds, such as other halogenated benzoic acid derivatives.[1][2] It is imperative that any method be fully validated for its intended use to ensure the reliability and accuracy of the results.[2]
Analytical Methods Overview
A comparison of the typical performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of halogenated benzoic acids is presented below. These values can be considered as target parameters for the method development and validation of this compound analysis.
Table 1: Comparison of Analytical Methods for Halogenated Benzoic Acid Analysis
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-to-charge ratio detection for high specificity. | Separation of volatile derivatives by gas chromatography with mass spectrometric detection. |
| Specificity | Moderate to High | Very High | Very High |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 50 ng/L[3] | ~pg level |
| Linearity (Typical Range) | 0.1 - 100 µg/mL | ng/L to µg/L range | pg to ng range |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds like this compound. A reversed-phase method is typically suitable for this analysis.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid for mobile phase modification.[1]
-
This compound reference standard.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid or formic acid.[1] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35 °C.[4]
-
Detection Wavelength: Based on the UV spectrum of this compound. A starting point can be around 230-240 nm.
-
Injection Volume: 10-20 µL.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte (e.g., 0.1 µg/mL to 100 µg/mL).[2]
-
Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Calculations:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for trace-level quantification of this compound.
Experimental Protocol: LC-MS Analysis
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Reversed-phase C18 or HILIC column.
-
LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium acetate).
-
This compound reference standard.
2. LC-MS Conditions (Starting Point):
-
Chromatographic Separation: A gradient elution is often employed. For a reversed-phase separation, a typical gradient would be from a low to a high percentage of organic solvent (e.g., acetonitrile) in water, with 0.1% formic acid in both phases.
-
Ionization Mode: ESI in negative ion mode is generally suitable for acidic compounds, monitoring for the [M-H]⁻ ion.
-
Mass Spectrometry Parameters:
-
Precursor Ion (MS1): The deprotonated molecular ion of this compound (C₇H₄I₂O₂), m/z = 389.8.
-
Product Ions (MS2): Fragmentation of the precursor ion should be optimized to select characteristic product ions for Multiple Reaction Monitoring (MRM).
-
3. Standard and Sample Preparation:
-
Sample preparation is similar to that for HPLC-UV, but with potentially lower final concentrations due to the higher sensitivity of the instrument.
-
Solid-phase extraction (SPE) may be employed for complex matrices to clean up the sample and concentrate the analyte.
4. Data Analysis:
-
Quantification is performed using the peak areas from the MRM chromatograms, comparing the sample response to a calibration curve generated from the reference standard.
Workflow for LC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound, being non-volatile, requires a derivatization step to increase its volatility.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).[2]
-
Derivatization reagents (e.g., silylating agents like BSTFA).
-
Solvents for extraction (e.g., ethyl acetate).
-
This compound reference standard.
2. Derivatization and Sample Preparation:
-
Extraction: Extract the acidified sample with an organic solvent like ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue in a derivatization agent (e.g., BSTFA in pyridine) and heat to form a volatile silyl ester.
3. GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound for quantitative analysis.
Workflow for GC-MS Analysis
Conclusion
The analytical methods described provide a strong foundation for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. For routine analysis, HPLC-UV offers a good balance of performance and accessibility. LC-MS is the method of choice for trace-level quantification, while GC-MS provides an alternative for volatile derivatives. It is crucial to perform a thorough method validation to ensure the accuracy and reliability of the obtained results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3,5-Diiodobenzoic Acid
Introduction
3,5-Diiodobenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds and contrast media agents. The purity of this compound is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential impurities.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a UV detector is suitable for this analysis. The system should include a pump, an autosampler, a column compartment with temperature control, and a diode-array detector (DAD) or a variable wavelength detector.
Chemicals and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (Analytical Grade)
-
Formic Acid (for MS-compatible method)
-
Ammonium Acetate (Analytical Grade)
Chromatographic Conditions
A reversed-phase C18 column is commonly used for the analysis of benzoic acid and its derivatives.[1] The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile and water (containing an acidifier like phosphoric or formic acid).[2] For example, Acetonitrile:Water (with 0.1% Phosphoric Acid) in a 30:70 v/v ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 5 - 20 µL |
| Run Time | Approximately 10-15 minutes, sufficient to elute the main peak and any potential impurities. |
Preparation of Solutions
Mobile Phase Preparation: Prepare the desired mobile phase by mixing the appropriate volumes of acetonitrile and acidified water. For example, to prepare 1 L of 30:70 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid, mix 300 mL of acetonitrile with 700 mL of water and add 1 mL of phosphoric acid. Degas the mobile phase using sonication or vacuum filtration before use.
Standard Solution Preparation (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Sample Solution Preparation (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Experimental Protocols
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five or six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area for the this compound peak is not more than 2.0%.
Purity Analysis
Inject the sample solution into the HPLC system. The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation: % Purity = (Area of this compound peak / Total area of all peaks) x 100
Results and Discussion
A typical chromatogram will show a major peak corresponding to this compound. Any potential impurities will appear as separate, smaller peaks. The retention time for this compound will depend on the specific chromatographic conditions but is expected to be in the range of 5-10 minutes under the recommended conditions.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3] A typical linearity range for this type of analysis is 0.02 to 0.15 mg/mL.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
The following table summarizes typical acceptance criteria for method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Precision (RSD) | ≤ 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Visualization of Workflows
References
experimental protocol for the iodination of 3,5-diaminobenzoic acid
Application Notes: Iodination of 3,5-Diaminobenzoic Acid
Introduction
The iodination of 3,5-diaminobenzoic acid is a critical reaction in synthetic organic chemistry, particularly in the pharmaceutical industry. The resulting product, 3,5-diamino-2,4,6-triiodobenzoic acid, is a key intermediate in the synthesis of iodinated X-ray contrast agents, such as Diatrizoic acid.[1] These agents are essential for various diagnostic radiography procedures. The protocol described herein details an effective method for the tri-iodination of 3,5-diaminobenzoic acid using an iodine monochloride (ICl) based reagent.
Principle of the Method
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] 3,5-Diaminobenzoic acid is a highly activated aromatic ring due to the presence of two powerful activating amino (-NH₂) groups. These groups are ortho, para-directors, meaning they increase the electron density at the C2, C4, and C6 positions, making them highly susceptible to electrophilic attack.[3] The carboxylic acid (-COOH) group is a deactivating, meta-director. The combined directing effects of the two amino groups overwhelmingly favor substitution at the positions ortho and para to them (C2, C4, and C6).
Iodine monochloride (ICl) serves as a potent source of electrophilic iodine ("I⁺").[2][4] The polarization of the I-Cl bond makes the iodine atom electrophilic, allowing it to be attacked by the electron-rich aromatic ring.[2] The reaction is typically driven to completion to achieve tri-iodination, resulting in the formation of 3,5-diamino-2,4,6-triiodobenzoic acid.[1]
Experimental Protocol
This protocol describes the tri-iodination of 3,5-diaminobenzoic acid.
Materials and Equipment
-
Reagents:
-
3,5-Diaminobenzoic acid
-
Sodium Dichloroiodate (NaICl₂) or Iodine Monochloride (ICl)[1]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or other suitable base for pH adjustment
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Methanol
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH meter or pH paper
-
Procedure
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and condenser, prepare a solution or suspension of 3,5-diaminobenzoic acid in an appropriate solvent (e.g., aqueous hydrochloric acid).
-
-
Addition of Iodinating Agent:
-
Prepare a solution of the iodinating agent. A suitable agent is sodium dichloroiodate (NaICl₂), which can be used directly.[1]
-
Heat the reaction mixture to the desired temperature range of 50-55°C.[1]
-
Slowly add the iodinating agent solution to the stirred reaction mixture over a period of 1 to 4 hours using a dropping funnel.[1]
-
-
Reaction:
-
Maintain the reaction temperature at 50-55°C.[1]
-
Allow the reaction to proceed with continuous stirring for 20-30 hours.[1]
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
-
Work-up and Product Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a solution of sodium bisulfite or sodium thiosulfate to neutralize any unreacted iodine species.
-
Adjust the pH of the solution to precipitate the product. The isoelectric point of the product should be targeted to ensure maximum precipitation.
-
Collect the precipitated solid, the crude 3,5-diamino-2,4,6-triiodobenzoic acid, by vacuum filtration using a Buchner funnel.[5]
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Iodine monochloride and hydrochloric acid are corrosive and toxic. Handle with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the iodination reaction.
| Parameter | Value | Reference |
| Starting Material | 3,5-Diaminobenzoic Acid | [1] |
| Iodinating Agent | Sodium Dichloroiodate (NaICl₂) | [1] |
| Molar Ratio | > 3.0 equivalents of iodinating agent | |
| Reaction Temperature | 50-55 °C | [1] |
| Agent Addition Time | 1 - 4 hours | [1] |
| Total Reaction Time | 20 - 30 hours | [1] |
| Product | 3,5-Diamino-2,4,6-triiodobenzoic acid | [1] |
Experimental Workflow Diagram
Caption: Workflow for the iodination of 3,5-diaminobenzoic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diiodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-diiodobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for preparing this compound:
-
Direct Iodination of Benzoic Acid: This method involves the direct electrophilic iodination of benzoic acid. The carboxylic acid group is a meta-director, which favors the introduction of iodine at the 3 and 5 positions. However, controlling the reaction to achieve di-substitution without the formation of mono- or tri-iodinated byproducts can be challenging.
-
Sandmeyer Reaction from 3,5-Diaminobenzoic Acid: This multi-step approach begins with the dinitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to 3,5-diaminobenzoic acid. The diamine is then subjected to a double diazotization followed by a Sandmeyer reaction with an iodide salt to yield the final product.
Q2: What are the most common challenges encountered during the synthesis of this compound?
The most frequently observed challenges include:
-
Low Yield: This can be due to incomplete reactions, product loss during workup and purification, or the formation of side products.
-
Formation of Impurities: Common impurities include mono-iodinated and tri-iodinated benzoic acid derivatives, as well as other constitutional isomers. In the Sandmeyer route, phenol byproducts can also form.
-
Difficult Purification: Separating this compound from structurally similar impurities can be challenging and may require multiple recrystallizations or chromatographic purification.
-
Instability of Intermediates: In the Sandmeyer route, the intermediate diazonium salts are thermally unstable and require careful temperature control.
Q3: How can I monitor the progress of the iodination reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Iodination | - Increase the reaction time or temperature. - Ensure the correct stoichiometry of the iodinating agent. An excess may be required to drive the reaction to completion. |
| Product Loss During Workup | - Minimize the number of transfer steps. - Use cold solvents for washing the product to reduce solubility losses. - Optimize the pH for precipitation if applicable. |
| Side Product Formation | - Carefully control the reaction temperature to minimize the formation of undesired byproducts. - For direct iodination, consider a slower addition of the iodinating agent. |
| Degradation of Diazonium Salt (Sandmeyer Route) | - Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[1] |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Mono- and Tri-iodinated Byproducts (Direct Iodination) | - Optimize the stoichiometry of the iodinating agent. A 2:1 molar ratio of iodinating agent to benzoic acid is a good starting point. - Control the reaction time and temperature carefully. |
| Formation of Phenol Byproducts (Sandmeyer Route) | - Ensure the diazonium salt solution is kept cold and is used promptly after preparation. - Avoid exposing the diazonium salt to high temperatures, which can lead to decomposition and reaction with water.[1] |
| Incomplete Diazotization (Sandmeyer Route) | - Ensure complete dissolution of the starting amine. - Use a slight excess of sodium nitrite. - Test for the presence of nitrous acid using starch-iodide paper. |
| Co-precipitation of Impurities | - Optimize the recrystallization solvent system to maximize the solubility difference between the product and impurities. - Consider using column chromatography for purification if recrystallization is ineffective. |
Experimental Protocols
Synthesis of Precursors for the Sandmeyer Route
The following tables summarize the reaction conditions for the synthesis of the necessary precursors for the Sandmeyer route, starting from benzoic acid.
Table 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
| Parameter | Value | Reference |
| Nitrating Agent | Fuming Nitric Acid and Concentrated Sulfuric Acid | Organic Syntheses Procedure |
| Reaction Temperature | 135-145 °C | Organic Syntheses Procedure |
| Reaction Time | 3 hours | Organic Syntheses Procedure |
| Yield | 54-58% | Organic Syntheses Procedure |
Table 2: Synthesis of 3,5-Diaminobenzoic Acid from 3,5-Dinitrobenzoic Acid
| Parameter | Value | Reference |
| Reducing Agent | Hydrogen gas with Pd/C catalyst | Dissertation |
| Solvent | Sodium solution in water | Dissertation |
| Reaction Temperature | 70 °C | Dissertation |
| Hydrogen Pressure | 2 MPa | Dissertation |
| Yield | 95.7% | Dissertation |
Visualizations
Synthetic Pathways to this compound
Caption: Synthetic pathways to this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Crude 3,5-Diiodobenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3,5-diiodobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound, particularly when using recrystallization.
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of Purified Product | The chosen recrystallization solvent is too effective, meaning the compound remains significantly soluble even at low temperatures. | - Select a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Ensure the minimum amount of hot solvent was used to dissolve the crude product. Excess solvent will retain more solute in the mother liquor upon cooling.[1][2] |
| Premature crystallization occurred during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.- Add a small amount of hot solvent to the funnel to keep the crystals dissolved during filtration. | |
| The cooling process was too rapid. | - Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1] | |
| Product is Oily or Forms a Gummy Precipitate | The boiling point of the recrystallization solvent is higher than the melting point of the solute. | - Choose a solvent with a boiling point lower than the melting point of this compound. |
| The crude material contains a high level of impurities. | - Consider a pre-purification step, such as washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble.- Utilize a co-solvent system to improve the crystallization process. | |
| Colored Impurities Remain in the Final Product | The recrystallization process did not effectively remove colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product, reducing the overall yield.[3] |
| The crystals were not washed properly after filtration. | - Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[1] | |
| No Crystals Form Upon Cooling | The solution is not supersaturated; too much solvent was added. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1] |
| The solution is clean and lacks nucleation sites for crystal growth. | - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound to the cooled solution.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials, side reactions, or subsequent degradation. In syntheses starting from 3,5-diaminobenzoic acid, potential impurities include mono-iodinated species and unreacted starting material.[4][5] Incomplete diazotization and subsequent reactions can also lead to various byproducts.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While specific solubility data for this compound is limited, related compounds like 2-hydroxy-3,5-diiodobenzoic acid can be recrystallized from a mixture of acetone and water.[6] Ethanol-water mixtures are also commonly used for the recrystallization of benzoic acid derivatives.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities.[8][9][10]
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Q4: My purified this compound is still slightly yellow. What can I do?
A4: A persistent yellow color may indicate the presence of trace impurities. A second recrystallization, potentially with the use of activated charcoal, can help to remove residual colored impurities.[3] Ensure the starting materials and reaction conditions are optimized to minimize the formation of colored byproducts.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following solubility information for the structurally related compound, diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), is provided as an estimation. The presence of two iodine atoms instead of three and the lack of acetamido groups will influence the actual solubility of this compound.
| Solvent | Solubility of Diatrizoic Acid | Conditions |
| Dimethyl Sulfoxide (DMSO) | ≥87.3 mg/mL | Not specified |
| Ethanol (EtOH) | ≥3.85 mg/mL | With ultrasonic and warming |
| Methanol | Soluble | Not specified |
| Water | Insoluble / Very slightly soluble | Not specified |
| Ether | Insoluble | Not specified |
| 1 M Ammonium Hydroxide | 100 mg/mL | Not specified |
Disclaimer: The data presented is for Diatrizoic Acid and should be considered as a surrogate for informational purposes only.[11]
Experimental Protocols
Representative Recrystallization Protocol for this compound
This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific crude material and scale.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or acetone/water mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents and solvent mixtures to determine the optimal recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean Erlenmeyer flask and a funnel with filter paper. Filter the hot solution quickly to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: Recrystallization workflow for this compound.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. famu.edu [famu.edu]
- 4. benchchem.com [benchchem.com]
- 5. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. thaiscience.info [thaiscience.info]
- 11. benchchem.com [benchchem.com]
preventing the formation of mono-iodinated impurities
Welcome to the Technical Support Center for Iodination Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling iodination selectivity and preventing the formation of undesired mono-iodinated impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My reaction is producing exclusively the mono-iodinated product, but my target is the di-iodinated compound. How can I promote di-iodination?
Answer: This is a common challenge that often relates to reaction stoichiometry and conditions. The mono-iodinated product may be less reactive (deactivated) towards a second iodination.
-
Increase Stoichiometry: The most direct approach is to increase the equivalents of your iodinating agent. Using an excess of the reagent, such as N-Iodosuccinimide (NIS), can often drive the reaction to completion. For example, using 3 equivalents of NIS at a higher temperature has been shown to be beneficial for di-iodination.[1]
-
Increase Temperature: Higher reaction temperatures can provide the necessary activation energy for the second iodination step. A temperature of 120 °C has been used effectively in some di-iodination procedures.[1]
-
Change the Iodinating System: If simply increasing equivalents and temperature is ineffective, consider a more powerful iodinating system. Systems using strong acids like concentrated sulfuric acid with NaIO₄ and I₂ can iodinate even deactivated arenes.[2] Alternatively, systems involving oxidants like hydrogen peroxide or Oxone with an iodine source can increase the electrophilicity of the iodine.[3][4][5]
Question 2: I'm getting an inseparable mixture of starting material, mono-iodinated, and di-iodinated products. How can I improve the selectivity for the di-iodinated product?
Answer: Achieving high selectivity requires fine-tuning the reaction conditions to favor the second iodination event significantly over the first, or to ensure the first reaction goes to completion before the second begins, which is often difficult.
-
Controlled Reagent Addition: Instead of adding all the iodinating agent at once, try a portionwise or slow addition. This can sometimes help maintain an optimal concentration of the reactive species.
-
Solvent Effects: The choice of solvent is critical. Halogenated solvents like dichloromethane (CH₂Cl₂) are common.[6] However, changing the solvent can alter the reactivity and selectivity profile. For some substrates, polar aprotic solvents might be effective.
-
Catalysis: The use of a catalyst can dramatically alter selectivity. For instance, Gold(I) has been used to catalyze the iodination of electron-rich arenes with NIS under mild conditions.[2] Exploring different catalysts, including Lewis acids or iodine-based catalysts, may help favor the desired product.[3][7]
Question 3: My substrate has multiple potential sites for iodination, leading to a mixture of mono-iodinated isomers. How can I control the regioselectivity?
Answer: Regioselectivity in electrophilic aromatic substitution is governed by both electronic and steric factors.
-
Steric Hindrance: You can leverage steric hindrance to direct iodination. Bulky directing groups on your substrate can block certain positions, favoring substitution at less sterically hindered sites.[8] For example, a methyl group can be sufficient to suppress ortho-product formation.[8]
-
Directing Groups: The electronic nature of substituents on your substrate plays a major role. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. However, some methods can override these electronic effects.[8]
-
Specialized Reagents: Certain reagent systems offer unique regioselectivity. For example, sterically controlled isodesmic C–H iodination has been developed to target specific C-H bonds, even those that are electronically disfavored.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic iodinating agents and how do they differ?
A1:
-
Molecular Iodine (I₂): This is the simplest iodinating agent but is generally not reactive enough for electron-deficient arenes.[9] It often requires an oxidizing agent (e.g., H₂O₂, nitric acid, Oxone) to generate a more powerful electrophilic species like I⁺.[3][4][5]
-
N-Iodosuccinimide (NIS): NIS is a versatile and widely used reagent that operates under milder conditions than many other systems.[10] It is compatible with various functional groups and can provide good regioselectivity.[10] It is often the reagent of choice for controlling iodination.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): Similar to NIS, DIH is an effective iodinating agent for activated aromatic compounds.[9]
-
Iodine Monochloride (ICl): This is a more reactive agent than I₂ but can sometimes lead to chlorination as a side reaction.
Q2: How can I accurately quantify the ratio of mono- to di-iodinated products in my reaction mixture?
A2: Several analytical techniques are suitable for quantifying iodinated compounds:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is a common and reliable method for separating and quantifying components of a reaction mixture.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used for separation and quantification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of products by integrating signals unique to each compound, provided the peaks are well-resolved.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive technique for detecting and quantifying trace amounts of iodinated compounds, especially in complex matrices.[14]
Q3: Are there green or more sustainable methods for iodination?
A3: Yes, significant research has focused on developing more environmentally friendly iodination protocols.
-
Solvent-Free Reactions: Mechanical grinding of pyrimidine derivatives with solid iodine and AgNO₃ has been shown to produce high yields without any solvent.[15]
-
Water as a Solvent: Some protocols have been developed using water as an eco-friendly solvent, often in combination with an oxidant like ammonium peroxodisulfate.[2][6]
-
Catalytic Iodine: Using catalytic amounts of iodine or an iodide salt with a stoichiometric, environmentally benign oxidant (like H₂O₂ or O₂) reduces waste and the use of hazardous materials.[3][16] Electrochemical methods that use electrons as the "reagent" to generate the active iodinating species are also a promising green approach.[17]
Quantitative Data on Iodination Reactions
The following table summarizes reaction conditions from various studies to provide a comparative overview for preventing mono-iodination in favor of di-iodination or achieving controlled mono-iodination.
| Substrate | Iodinating Agent | Stoichiometry (Substrate:Agent) | Catalyst/Additive | Solvent | Temp (°C) | Time | Outcome/Yield | Reference |
| Benzoic Acids | NIS | 1:3 | - | DCE | 120 | 12-24h | Favors di-iodination | [1] |
| 8-Methylquinoline | I₂ | 1:1 | Pd₂(dba)₃ / PhI(OAc)₂ | DCE | RT | 0.5h | Selective mono-iodination | [18] |
| Electron-Rich Arenes | NIS | 1:1.1 | AuCl(IPr) | Dioxane | RT | 24h | Mono-iodination (85-99% yield) | [2] |
| Phenols | NH₄I | 1:1.2 | Iodosylbenzene / K₃PO₄ | CH₃CN/H₂O | RT | 10 min | Controlled mono-iodination (>95% yield) | [1] |
| Deactivated Arenes | I₂ / NaIO₄ | - | H₂SO₄ | H₂SO₄ | 0-65 | 1-5h | Controlled mono- or di-iodination | [2] |
| Uracil | I₂ / AgNO₃ | 1:1:1.2 | - | None (Grinding) | RT | 20 min | Mono-iodination (98% yield) | [15] |
| p-Substituted Phenols | KI | 1:2 | Laccase / ABTS | DMSO/Buffer | 30 | 24h | Selective mono-iodination (up to 93% yield) | [16] |
| Peptides (Tyr) | NaI | 1:1.2 | Selectfluor | TFA/H₂O | RT | 5-10 min | Selective mono-iodination (62-77% yield) | [19] |
Experimental Protocols
Protocol 1: General Procedure for Di-iodination of an Activated Aromatic Carboxylic Acid
This protocol is adapted from a method favoring di-iodination through high temperature and excess reagent.[1]
-
Preparation: To a sealed reaction tube, add the aromatic carboxylic acid substrate (0.1 mmol), N-Iodosuccinimide (NIS) (0.3 mmol, 3.0 equiv.), and 1,2-dichloroethane (DCE) (1.0 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS at regular intervals (e.g., every 4 hours).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the di-iodinated product.
Protocol 2: Analysis of Iodinated Products by HPLC
This protocol provides a general method for analyzing the composition of your crude reaction mixture.
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture and dilute it with the mobile phase solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where all components (starting material, products) have significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the prepared sample. Identify the peaks corresponding to the starting material, mono-iodinated product, and di-iodinated product based on their retention times (previously determined with standards, if available) and UV spectra. Quantify the relative amounts by integrating the area under each peak.
Visual Guides
Caption: Competitive reaction pathway leading to mono- and di-iodinated products.
Caption: A logical workflow for troubleshooting undesired mono-iodination.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 7. Mechanisms in Iodine Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. calibrechem.com [calibrechem.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C [pubs.rsc.org]
- 17. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of Iodinated Benzoic Acids in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with iodinated benzoic acids. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of iodinated benzoic acids in solution?
A1: The stability of iodinated benzoic acids in solution is primarily influenced by three main factors:
-
pH: The pH of the solution can significantly impact stability. Hydrolysis of amide side chains, a common feature in many iodinated contrast agent precursors, can be catalyzed by both acidic and basic conditions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Thermal stress can lead to decarboxylation (loss of CO₂) and cleavage of the carbon-iodine bond (deiodination).
-
Light Exposure (Photostability): Iodinated aromatic compounds can be susceptible to photodegradation upon exposure to light, particularly UV light. This can lead to deiodination and the formation of other degradation products.
Q2: What are the common degradation pathways for iodinated benzoic acids?
A2: The most common degradation pathways include:
-
Deiodination: The cleavage of the carbon-iodine bond, releasing iodide ions into the solution. This can be initiated by heat, light, or certain chemical conditions.
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), which typically occurs under thermal stress.
-
Hydrolysis: For iodinated benzoic acids with amide side chains (common in contrast media), the cleavage of these amide bonds is a significant degradation route, especially under acidic or basic conditions.
-
Oxidation: The aromatic ring or side chains can be susceptible to oxidation, leading to the formation of hydroxylated and other oxidized derivatives.
Q3: My iodinated benzoic acid solution has turned a yellow or brownish color. What could be the cause?
A3: A change in color, particularly to yellow or brown, is often an indication of degradation. This is frequently due to the formation of free iodine (I₂) resulting from the deiodination of the benzoic acid backbone. This process can be accelerated by exposure to light or elevated temperatures. It is recommended to prepare fresh solutions and store them protected from light, and at a controlled, cool temperature.
Q4: I am observing precipitation in my aqueous solution of iodinated benzoic acid. How can I resolve this?
A4: Precipitation is a common issue due to the generally low aqueous solubility of iodinated benzoic acids, which decreases with increased iodination. Here are a few troubleshooting steps:
-
Adjust pH: The solubility of benzoic acids is pH-dependent. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Use a Co-solvent: Adding a miscible organic solvent such as ethanol, methanol, or DMSO can significantly increase solubility.
-
Gentle Warming: Carefully warming the solution can help dissolve the compound. However, be cautious of potential thermal degradation.
-
Recrystallization: If you suspect the precipitate is due to impurities, recrystallization from an appropriate solvent can be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis and handling of iodinated benzoic acid solutions.
HPLC Analysis Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of New Peaks in Chromatogram | Degradation of the iodinated benzoic acid. | - Compare with a freshly prepared standard to confirm degradation. - Perform a forced degradation study to identify potential degradation products. - Review solution storage conditions (light, temperature, pH). |
| Shifting Retention Times | - Change in mobile phase composition or pH. - Column temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase and ensure accurate pH measurement. - Use a column oven for consistent temperature control. - Flush the column or replace it if it's old or has been used extensively with harsh conditions. |
| Peak Tailing | - Interaction with active sites on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity silica column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Leaks in the system. | - Use HPLC-grade solvents and filter the mobile phase. - Flush the detector cell. - Degas the mobile phase. - Check all fittings for leaks. |
Data Presentation
Table 1: Summary of Forced Degradation Behavior of Iopamidol
Iopamidol is a complex, non-ionic, tri-iodinated benzoic acid derivative widely used as a contrast agent. Its degradation profile provides insights into the potential stability issues of similar structures.
| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Moderate | Amide hydrolysis products |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 12 hours | Significant | Amide hydrolysis products, potential for some deiodination |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant | Oxidized side-chain products, hydroxylated derivatives |
| Thermal Degradation | 80°C in aqueous solution for |
Technical Support Center: Navigating the Challenges of Therapeutic Protein Purification
Welcome to the Technical Support Center, your resource for troubleshooting the complexities of therapeutic protein purification. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to enhance the efficiency and success of your protein purification endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the purification of therapeutic proteins.
Q1: What are the most common reasons for low yield of my purified therapeutic protein?
Low protein yield is a frequent issue that can stem from various stages of the purification process. Key factors include suboptimal protein expression, inefficient cell lysis, protein degradation by proteases, or issues with the purification column, such as an inappropriate resin choice or exceeded binding capacity.[1][2] Additionally, the formation of insoluble protein aggregates, known as inclusion bodies, can significantly reduce the amount of recoverable functional protein.[3][4]
Q2: How can I prevent my therapeutic protein from aggregating during purification?
Protein aggregation is a critical challenge that can occur at multiple steps, including expression, purification, and storage.[4][5][6] Strategies to minimize aggregation involve optimizing solution conditions such as pH, ionic strength, and temperature.[6][7] The addition of stabilizing excipients or additives like glycerol, sucrose, or certain amino acids can also be beneficial.[7][] It is also crucial to work with appropriate protein concentrations, as high concentrations can promote aggregation.[7]
Q3: What are Host Cell Proteins (HCPs) and how can I effectively remove them?
Host Cell Proteins (HCPs) are protein contaminants originating from the host organism used for recombinant protein production.[9][10] These impurities can affect the safety and efficacy of the final therapeutic product and must be diligently removed.[9][11] Effective removal strategies often involve a multi-step purification process, with affinity chromatography being a highly effective initial step that can provide a 2.5-3.0 log reduction in HCPs.[10] Subsequent polishing steps, such as ion exchange and hydrophobic interaction chromatography, are typically required to reduce HCPs to acceptable levels.[10][12]
Q4: My purified protein sample has high levels of endotoxins. What are the best strategies for removal?
Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are common pyrogenic impurities in recombinant protein preparations.[13] Their removal is critical for the safety of therapeutic proteins.[13] Several methods can be employed for endotoxin removal, including anion-exchange chromatography, which is effective due to the negative charge of endotoxins.[14] Another common method is phase separation using detergents like Triton X-114, which can effectively partition endotoxins away from the target protein.[14]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your purification experiments.
Guide 1: Troubleshooting Low Protein Yield
If you are experiencing lower than expected protein yields, consult the following table to diagnose and resolve the issue.
| Symptom | Possible Cause | Recommended Solution |
| Low protein expression | Suboptimal codon usage in the expression host. | Synthesize a codon-optimized gene for the expression host.[15] |
| Promoter strength is not optimal for the target protein. | Test different expression vectors with varying promoter strengths.[15] | |
| Protein is toxic to the host cells. | Use a tightly regulated promoter and induce expression at a lower temperature for a shorter duration.[15] | |
| Inefficient cell lysis | Lysis method is incomplete. | Optimize lysis parameters (e.g., sonication time and amplitude) or test alternative methods like high-pressure homogenization.[15] |
| Protein degradation | Proteases are released during cell lysis. | Add a protease inhibitor cocktail to the lysis buffer and perform all purification steps at 4°C.[15] |
| Protein not binding to the column | The affinity tag is inaccessible or cleaved. | Confirm the presence and integrity of the tag via Western blot. Consider moving the tag to the other terminus of the protein.[15] |
| Buffer conditions are not optimal for binding. | Adjust the pH and ionic strength of the binding buffer to promote interaction with the resin.[2] | |
| Protein lost during elution | Elution conditions are too harsh, causing precipitation. | Optimize the elution buffer by testing a gradient of the eluting agent (e.g., imidazole, salt concentration) or by changing the pH. |
| Protein has precipitated on the column. | Decrease the amount of sample loaded or elute with a linear gradient instead of a step elution. Consider adding detergents or changing the NaCl concentration. |
Guide 2: Troubleshooting Protein Aggregation
Use the following table to identify the cause of protein aggregation and implement corrective actions.
| Observation | Potential Cause | Suggested Solution |
| Visible precipitates after cell lysis | High protein concentration and release into a suboptimal buffer environment. | Perform lysis in a larger volume of buffer. Ensure the lysis buffer has an optimal pH and ionic strength for your protein's stability. |
| Protein precipitates during purification steps | Buffer conditions (pH, salt concentration) are causing instability. | Screen different buffer conditions to find the optimal pH and salt concentration for protein solubility. Proteins are often least soluble at their isoelectric point (pI).[7] |
| Exposure to hydrophobic surfaces on chromatography media. | Select appropriate chromatography resins that minimize non-specific hydrophobic interactions.[6] | |
| Soluble aggregates detected by SEC or DLS | High protein concentration during purification or storage. | Maintain a low protein concentration throughout the purification process.[7] If a high final concentration is required, add stabilizing agents like glycerol or arginine.[7] |
| Freeze-thaw cycles. | Store the purified protein at -80°C in the presence of a cryoprotectant like glycerol to prevent aggregation during freezing and thawing.[7] | |
| Loss of biological activity | Protein misfolding and aggregation. | Add stabilizing additives such as osmolytes (glycerol, sucrose), amino acids, or non-denaturing detergents to the buffers.[7] |
Experimental Protocols
This section provides detailed methodologies for key chromatography techniques used in therapeutic protein purification.
Protocol 1: Affinity Chromatography (His-tagged protein)
This protocol outlines the purification of a recombinant protein with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).
1. Resin Equilibration:
- Pack the IMAC column with the appropriate nickel- or cobalt-charged resin.
- Equilibrate the column by washing with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).
2. Sample Loading:
- Clarify the cell lysate by centrifugation to remove cell debris.
- Load the clarified lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.
3. Washing:
- Wash the column with 10-20 CV of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
4. Elution:
- Elute the bound His-tagged protein with 5-10 CV of elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
- Collect fractions and monitor protein elution using UV absorbance at 280 nm.
5. Analysis:
- Analyze the collected fractions by SDS-PAGE to assess purity.
- Pool the fractions containing the pure protein.
Protocol 2: Ion Exchange Chromatography (IEX)
This protocol describes the separation of proteins based on their net surface charge. This example is for cation exchange chromatography.
1. Resin and Buffer Selection:
- Choose a cation exchange resin (negatively charged).
- Prepare a low-salt binding buffer (e.g., 20 mM MES, pH 6.0) and a high-salt elution buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0). The pH should be chosen so the protein of interest has a net positive charge.
2. Column Equilibration:
- Pack and equilibrate the column with 5-10 CV of binding buffer.
3. Sample Preparation and Loading:
- Ensure the sample is in the binding buffer, or has a similar low salt concentration and pH, through dialysis or buffer exchange.
- Load the sample onto the column.
4. Washing:
- Wash the column with 5-10 CV of binding buffer until the UV absorbance at 280 nm returns to baseline.
5. Elution:
- Elute the bound proteins using a linear salt gradient (e.g., 0-100% elution buffer over 20 CV) or a step gradient.
- Collect fractions throughout the elution process.
6. Analysis:
- Analyze fractions by SDS-PAGE and identify those containing the target protein.
Protocol 3: Size Exclusion Chromatography (SEC)
This protocol, also known as gel filtration, separates proteins based on their size and is often used as a final polishing step.
1. Column and Buffer Selection:
- Select an SEC column with a fractionation range appropriate for the molecular weight of the target protein.
- Prepare a running buffer (e.g., PBS or TBS) that is compatible with the protein's stability.[16]
2. Column Equilibration:
- Equilibrate the column with at least 2 CV of running buffer at the desired flow rate.
3. Sample Preparation and Injection:
- Concentrate the protein sample to a small volume (typically 0.5-2% of the column volume for high-resolution fractionation).
- Inject the sample onto the column.[16]
4. Elution and Fraction Collection:
- Elute the sample isocratically with the running buffer.
- Collect fractions. Larger molecules will elute first.
5. Analysis:
- Analyze fractions by SDS-PAGE to confirm the purity and identify fractions containing the monomeric form of the protein, separated from aggregates or smaller contaminants.
Visualizations
The following diagrams illustrate common workflows and logical relationships in therapeutic protein purification.
References
- 1. acciusa.com [acciusa.com]
- 2. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 9. Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 13. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Technical Support Center: Regioselective Iodination of Benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of benzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges in controlling the regioselectivity of this important transformation.
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity to favor ortho-iodination of benzoic acid?
Controlling regioselectivity for ortho-iodination of benzoic acid is typically achieved through directed C-H activation using transition metal catalysts.[1][2] The carboxylic acid group acts as a directing group, guiding the iodination to the ortho position. Iridium (Ir) and Palladium (Pd) based catalysts are particularly effective.[1][2] For instance, an Iridium(III) complex has been shown to catalyze the ortho-iodination of a variety of benzoic acids under mild conditions, often without the need for additional bases or additives.[1][3]
Q2: What are the best methods for achieving meta-iodination of benzoic acid?
Meta-iodination of benzoic acid is generally achieved through electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group.[4][5] Therefore, under strong electrophilic iodination conditions, the iodine will be directed to the meta position. A common method involves using a mixture of an iodine source (like I2 or HIO3) and a strong acid, such as sulfuric acid.[6][7]
Q3: Is it possible to synthesize para-iodobenzoic acid selectively?
Direct selective para-iodination of benzoic acid is challenging due to the directing effects of the carboxyl group. However, a reliable method to obtain para-iodobenzoic acid is through a Sandmeyer-type reaction starting from para-aminobenzoic acid.[8] This multi-step process involves the diazotization of the amino group followed by reaction with an iodide salt, such as potassium iodide.[8]
Q4: I am getting a mixture of mono- and di-iodinated products during ortho-iodination. How can I improve the selectivity for the mono-iodinated product?
The formation of di-iodinated products can be a side reaction in ortho-iodination. To favor mono-iodination, several strategies can be employed:
-
Milder Reaction Conditions : Using milder conditions can enhance selectivity for the mono-iodinated product.[1]
-
Catalyst Loading : Adjusting the catalyst loading can influence the product distribution.[1]
-
Stoichiometry of the Iodinating Agent : Carefully controlling the equivalents of the iodinating agent is crucial. Using a slight excess or stoichiometric amounts can help prevent over-iodination.
-
Use of Additives : In some iridium-catalyzed systems, the addition of a silver salt (Ag(I)) has been shown to be crucial in deactivating the mono-iodinated product towards further reaction, thus improving selectivity for mono-iodination.[9]
Q5: My yields for the iodination reaction are consistently low. What are the potential causes and how can I troubleshoot this?
Low yields in iodination reactions can stem from several factors:
-
Incomplete Reaction : The reaction may not be going to completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Substrate Deactivation : Benzoic acid and its derivatives can be deactivated towards electrophilic substitution. Forcing conditions, such as higher temperatures or stronger activating reagents, may be necessary.[10]
-
Catalyst Inactivation : If using a catalyst, it may be sensitive to air or moisture. While some modern iridium catalysts are air and moisture tolerant, ensuring an inert atmosphere can sometimes be beneficial.[1][3]
-
Suboptimal Reagents : The purity and reactivity of the iodinating agent are critical. Ensure the use of high-quality reagents.
-
Work-up and Purification Issues : Product loss can occur during the work-up and purification steps. Optimize extraction and chromatography conditions to minimize losses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Poor regioselectivity (mixture of isomers) | - Incorrect reaction conditions for the desired isomer.- Competing directing effects from other substituents on the ring. | - For ortho-iodination, use a directing group strategy with an appropriate transition metal catalyst (e.g., Ir or Pd).[1][2]- For meta-iodination, employ strong electrophilic conditions.[4][6]- For para-iodination, consider a multi-step synthesis from a precursor like para-aminobenzoic acid.[8] |
| Formation of poly-iodinated products | - Excess iodinating agent.- Highly activating substituents on the benzoic acid ring.- Prolonged reaction times or harsh conditions. | - Carefully control the stoichiometry of the iodinating agent.- Optimize reaction time and temperature.[1]- For catalyzed reactions, the use of certain additives may suppress di-iodination.[9] |
| Low or no conversion | - Insufficiently reactive iodinating agent.- Deactivated benzoic acid substrate.- Catalyst poisoning or inactivity. | - Use a more potent iodinating system (e.g., I2 with an oxidizing agent).[6]- Increase reaction temperature or use a stronger acid catalyst for electrophilic iodination.[7]- Ensure the catalyst is active and, if necessary, run the reaction under an inert atmosphere. |
| Difficulty in product isolation/purification | - Similar polarities of starting material, product, and byproducts.- Formation of tars or insoluble materials. | - Optimize chromatographic separation conditions (e.g., solvent system, column stationary phase).- Consider derivatization of the carboxylic acid to an ester to alter its polarity for easier separation.[11]- Recrystallization can be an effective purification method for solid products.[8] |
Experimental Protocols
Protocol 1: Ortho-Iodination of Benzoic Acid using an Iridium Catalyst[1][3]
This protocol describes a method for the selective ortho-iodination of benzoic acids catalyzed by a simple iridium complex under mild, additive-free conditions.
-
Materials :
-
Benzoic acid derivative
-
[Cp*IrCl2]2 (Iridium catalyst)
-
N-Iodosuccinimide (NIS)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
-
Procedure :
-
To a reaction vessel, add the benzoic acid derivative (1.0 eq), [Cp*IrCl2]2 (catalyst, e.g., 2 mol %), and N-Iodosuccinimide (NIS, e.g., 1.2 eq).
-
Add 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired ortho-iodinated benzoic acid.
-
Protocol 2: Meta-Iodination of Benzoic Acid via Electrophilic Aromatic Substitution[7]
This protocol outlines a general procedure for the meta-iodination of deactivated arenes, including benzoic acid.
-
Materials :
-
Benzoic acid
-
Iodic acid (HIO3)
-
Acetic acid
-
Acetic anhydride
-
Concentrated Sulfuric acid
-
Sodium sulfite (Na2SO3) solution
-
-
Procedure :
-
In a round-bottom flask, suspend iodic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Add benzoic acid (1.0 eq) to the stirred mixture.
-
Cool the mixture in an ice bath to approximately 5 °C.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture for 1 hour in the ice bath, followed by 1 hour at room temperature, and then for 2 hours at 45-50 °C.
-
Cool the reaction mixture to room temperature and pour it carefully into an excess of aqueous sodium sulfite solution to reduce any unreacted oxidant.
-
The precipitated crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
-
Data Presentation
Table 1: Comparison of Conditions for Regioselective Iodination of Benzoic Acid
| Position | Method | Iodine Source | Catalyst/Reagent | Solvent | Temperature | Typical Yields | Reference |
| Ortho | C-H Activation | N-Iodosuccinimide (NIS) | [Cp*IrCl2]2 | HFIP | Room Temp - 40 °C | High | [1][3] |
| Ortho | C-H Activation | KI | Pd(OAc)2 / CeCl3·7H2O | H2O | 110 °C | Moderate to Good | [2] |
| Meta | Electrophilic Substitution | HIO3 | H2SO4 | Acetic Acid/Anhydride | 45-50 °C | 39-83% | [7] |
| Para | Sandmeyer Reaction | KI | NaNO2 / HCl | H2O | < 5 °C | Good | [8] |
Visualization
Caption: Pathways for regioselective iodination of benzoic acid derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3,5-Diiodobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 3,5-diiodobenzoic acid. The information is presented in a practical question-and-answer format to provide direct solutions to potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound? A common and effective precursor for this synthesis is 3,5-diaminobenzoic acid. The synthesis pathway typically involves a diazotization reaction followed by a Sandmeyer-type reaction with an iodide salt. Another potential starting material is 3-aminobenzoic acid, which would require a two-step iodination process.
Q2: Why is direct iodination of benzoic acid generally avoided for this synthesis? Direct iodination of an unactivated benzene ring is a difficult and often low-yielding reaction.[1][2] Iodine is the least reactive of the halogens, and the reaction is reversible.[1][2] The hydrogen iodide (HI) produced during the reaction can reduce the iodinated product back to the starting material.[1] To achieve di-iodination at the 3 and 5 positions specifically, harsh conditions and specific catalysts would be required, which can lead to a mixture of products and is not ideal for clean, scalable synthesis.
Q3: What are the most effective iodinating agents for this type of synthesis on a larger scale? For scaling up, common iodinating agents include iodine monochloride (ICl) or a combination of potassium iodide (KI) with an oxidizing agent like potassium iodate (KIO₃) or hydrogen peroxide (H₂O₂).[3][4][5] N-Iodosuccinimide (NIS) is also effective, particularly for electron-rich aromatic rings, and can be used with a catalytic amount of a strong acid.[6]
Q4: Why is an oxidizing agent necessary when using potassium iodide (KI) for iodination? The iodination of aromatic rings is often a reversible process.[1][2] The reaction produces hydrogen iodide (HI), which is a strong reducing agent and can convert the iodoarene product back to the starting material.[1][2] An oxidizing agent, such as nitric acid, iodic acid (HIO₃), or hydrogen peroxide, is used to oxidize the HI byproduct to I₂, shifting the equilibrium towards the product and improving the overall yield.[1]
Q5: What are the critical process parameters to monitor during a scale-up reaction? The most critical parameters include:
-
Temperature Control: Iodination reactions can be exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and ensure regioselectivity.[7] Poor temperature control can also lead to runaway reactions.[4]
-
Reagent Stoichiometry: The ratio of the iodinating agent to the substrate is vital for achieving complete di-iodination and minimizing mono-iodinated impurities.[7]
-
Addition Rate: Slow, controlled addition of reagents, especially the iodinating agent or oxidizing agent, is essential for managing the reaction exotherm and ensuring homogeneity.[4][7]
-
Stirring/Agitation: Efficient mixing is required to maintain a uniform temperature and concentration throughout the reaction vessel, which is critical for consistent results at a larger scale.
Q6: How can I effectively monitor the reaction's progress? Reaction progress should be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[3][7] This allows for the tracking of the consumption of the starting material and the formation of the desired di-iodinated product, helping to determine the optimal reaction time.
Q7: What are the best purification strategies for this compound at a larger scale? The primary method for purification is recrystallization. The crude product, after being isolated by filtration, can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetic acid, or DMF/water) and allowed to cool slowly to form pure crystals.[8][9] Washing the filtered solid with a cold solvent helps to remove residual impurities without significant product loss.[7]
Troubleshooting Guide
Issue 1: Low or Poor Yield
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yield is a common issue when scaling up. The primary causes and their respective solutions are outlined below:
-
Potential Cause 1: Incomplete Reaction. The iodination may not have gone to completion, leaving unreacted starting material or mono-iodinated intermediates.
-
Potential Cause 2: Reversibility of Iodination. The HI generated during the reaction can reduce the product back to the starting material.[1][2]
-
Solution: If not already included, add a suitable oxidizing agent (e.g., HIO₃, H₂O₂) to the reaction mixture to remove HI as it forms.[1]
-
-
Potential Cause 3: Product Loss During Work-up. Significant amounts of the product may be lost during filtration, extraction, or washing steps.[7]
-
Solution: When washing the filtered product, use a minimal amount of cold solvent to minimize dissolution.[7] If performing an extraction, ensure the pH of the aqueous layer is adjusted correctly to precipitate the carboxylic acid fully before filtration. Check all aqueous layers by HPLC to ensure no significant product remains before discarding.
-
Issue 2: Product Purity Issues
Question: My final product is contaminated with significant impurities, such as the mono-iodinated version of the compound. How can I improve its purity?
Answer: Product contamination often stems from the reaction conditions or the purification process.
-
Potential Cause 1: Incomplete Iodination. Insufficient iodinating agent or suboptimal reaction conditions can lead to the formation of mono-iodinated benzoic acid derivatives.[7]
-
Solution: Systematically optimize the reaction conditions, focusing on the stoichiometry of the iodinating agent and the reaction time and temperature.[7] Ensure vigorous stirring to maintain homogeneity, especially in larger volumes.
-
-
Potential Cause 2: Presence of Residual Iodine. The final product may have a yellow or brown tint due to trapped elemental iodine.
-
Solution: During the work-up, wash the crude product with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color disappears.[10]
-
-
Potential Cause 3: Inefficient Purification. The chosen recrystallization solvent may not be optimal for removing specific impurities.
-
Solution: Perform small-scale solvent screening to find the best recrystallization solvent or solvent system. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Common systems include mixtures of polar and non-polar solvents like methanol/water or ethanol/water.[8]
-
Issue 3: Reaction Safety and Control
Question: The reaction is becoming difficult to control, with a rapid temperature increase upon adding reagents. What should I do?
Answer: This indicates a runaway reaction, which is a major safety concern during scale-up.
-
Potential Cause: Rapid Addition of Reagents. Adding a reactive agent like an oxidizing acid or the iodinating agent too quickly can cause a rapid exotherm that overwhelms the cooling capacity of the reactor.[4]
-
Solution: Always add reagents slowly and in portions, or via a dropping funnel for better control.[4] Ensure the reactor is equipped with adequate cooling (e.g., an ice bath or a chiller jacket) and that the internal temperature is constantly monitored. For highly exothermic steps, consider diluting the reagent before addition.
-
Data Presentation
Table 1: Comparison of Common Iodinating Systems
| Iodinating System | Key Advantages | Key Considerations for Scale-Up |
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) ** | Reagents are readily available and cost-effective. | Reaction can be highly exothermic and requires careful temperature control. The use of strong acids may not be compatible with all functional groups.[1][4] |
| KI / Oxidizing Agent (e.g., KIO₃, H₂O₂) ** | Generates the iodinating species in situ. Safer to handle than ICl. | Requires precise stoichiometric control of both KI and the oxidant. Reaction kinetics can be sensitive to pH.[4][5] |
| Iodine Monochloride (ICl) | Highly reactive, often leading to faster reaction times and higher yields. | Corrosive and moisture-sensitive, requiring specialized handling procedures. Can be more expensive for large-scale use.[3][10] |
| N-Iodosuccinimide (NIS) | Milder reaction conditions. The succinimide byproduct is often easy to remove. | Higher cost compared to other reagents. May require an acid catalyst for less activated substrates.[6] |
Table 2: Typical Reaction Parameters for Iodination of an Activated Benzoic Acid Derivative
| Parameter | Typical Range | Rationale & Notes |
| Temperature | 0 - 80 °C | Varies significantly with the substrate and iodinating agent. Lower temperatures (0-10°C) are often used during the addition of reagents to control exotherms.[3][7] |
| Reaction Time | 2 - 24 hours | Requires monitoring by HPLC or TLC to determine completion.[3][7] Excessive time may lead to side product formation. |
| Solvent | Glacial Acetic Acid, Dilute H₂SO₄, Water | Choice depends on the solubility of the starting material and reagents. Acetic acid is common for its ability to dissolve organic substrates and withstand oxidative conditions.[3][7][10] |
| Iodinating Agent Stoichiometry | 2.0 - 2.2 equivalents | A slight excess is typically used to ensure complete di-iodination and consume all the starting material. |
Experimental Protocols
Protocol: Synthesis of this compound from 3-aminobenzoic acid
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment should be conducted before proceeding.
Materials:
-
3-aminobenzoic acid
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Thiosulfate
-
Ethanol
-
Activated Carbon
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, suspend 3-aminobenzoic acid in deionized water.
-
Acidification: Cool the suspension in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Iodination: In a separate vessel, prepare a solution of potassium iodide (KI) and potassium iodate (KIO₃) in deionized water.
-
Add the iodide/iodate solution dropwise to the cooled suspension of the starting material over 1-2 hours. Ensure the internal temperature is maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C. Stir at this temperature for 4-6 hours, monitoring the reaction's progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate portion-wise until the dark color of excess iodine has disappeared.
-
Isolation: The crude this compound will precipitate out of the solution. Filter the solid using a Büchner funnel and wash the filter cake thoroughly with cold deionized water.
-
Purification (Recrystallization): Transfer the crude solid to a clean vessel. Add a suitable amount of an ethanol/water mixture (e.g., 80:20) and heat until the solid dissolves completely. If necessary, add a small amount of activated carbon and stir for 15 minutes before filtering the hot solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C to a constant weight.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic diagram for addressing low product yield.
References
- 1. youtube.com [youtube.com]
- 2. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 9. CN111518003A - Purification method of dithiodibenzoic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Diiodobenzoic Acid Isomers' Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in reactivity among positional isomers is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comprehensive comparative analysis of the six isomers of diiodobenzoic acid: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diiodobenzoic acid. The reactivity of these isomers is governed by a combination of electronic and steric effects imparted by the iodine and carboxylic acid substituents on the benzene ring.
Physicochemical Properties and Acidity (pKa)
The acidity of the carboxylic acid is a critical parameter influencing a molecule's solubility, lipophilicity, and interaction with biological targets. The electron-withdrawing inductive effect of the two iodine atoms is expected to increase the acidity (lower the pKa) of all diiodobenzoic acid isomers compared to benzoic acid (pKa ≈ 4.2). However, the magnitude of this effect and the influence of steric hindrance vary significantly with the substitution pattern.
A significant lack of publicly available experimental pKa data for most diiodobenzoic acid isomers necessitates a degree of prediction based on known trends for other halogenated benzoic acids.[1] The "ortho effect" is a dominant factor, where substituents at the ortho position (2- and 6-positions) sterically force the carboxylic acid group out of the plane of the benzene ring.[2][3] This disruption of coplanarity inhibits resonance stabilization of the carboxylate anion by the aromatic ring, leading to a significant increase in acidity.[4]
Table 1: Comparison of Physicochemical Properties and Predicted Acidity of Diiodobenzoic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Relative pKa | Key Influencing Factors |
| 2,3-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | Strongest Acidity (Lowest pKa) | Strong ortho effect from the 2-iodo group, combined with the inductive effect of the 3-iodo group. |
| 2,4-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | Strong Acidity | Strong ortho effect from the 2-iodo group, with the 4-iodo group contributing a significant inductive effect. |
| 2,5-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | Strong Acidity | Strong ortho effect from the 2-iodo group, with a slightly weaker inductive effect from the 5-iodo group compared to the 4-position. |
| 2,6-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | Very Strong Acidity | Pronounced double ortho effect, leading to maximum steric hindrance and disruption of resonance.[2] |
| 3,4-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | Moderate Acidity | Primarily inductive electron-withdrawing effects from both iodine atoms. |
| This compound | C₇H₄I₂O₂ | 373.91 | Weakest Acidity (Highest pKa) | Symmetrical inductive effects from both iodine atoms, with no steric influence on the carboxyl group. |
Note: The predicted relative pKa values are based on established principles of electronic and steric effects in substituted benzoic acids. Experimental verification is recommended.
Reactivity in Key Chemical Transformations
The differential reactivity of the diiodobenzoic acid isomers is most pronounced in reactions involving the aromatic ring and the carbon-iodine bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Diiodobenzoic acids are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, owing to the high reactivity of the carbon-iodine bond.[5] The general order of reactivity for halogens in these reactions is I > Br > Cl > F. The presence of two iodine atoms offers the potential for selective mono- or di-functionalization by carefully controlling reaction conditions.
The relative reactivity of the two C-I bonds in an unsymmetrical diiodobenzoic acid isomer will depend on both electronic and steric factors. Generally, the C-I bond at the position less sterically hindered and more electronically activated (e.g., ortho or para to an electron-withdrawing group) will react preferentially. For instance, in 2,4-diiodobenzoic acid, the iodine at the 4-position is likely to be more reactive in cross-coupling reactions than the sterically hindered iodine at the 2-position. 2,5-Diiodobenzoic acid is known to undergo palladium-catalyzed coupling reactions with terminal alkynes.[6]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is generally challenging on electron-rich benzene rings. However, the presence of two strongly electron-withdrawing iodine atoms and a deactivating carboxyl group can render the ring susceptible to SNAr reactions, particularly with potent nucleophiles. The reactivity will be highest for isomers where the iodine atoms are positioned to best stabilize the negative charge of the Meisenheimer intermediate, typically at the ortho and para positions relative to each other and the carboxyl group.
Electrophilic Aromatic Substitution
The carboxyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. The iodine atoms are also deactivating but are ortho, para-directors. The combined effect of these substituents will generally make electrophilic substitution on diiodobenzoic acids difficult. The regioselectivity will be determined by a complex interplay of these directing effects and steric hindrance.
Decarboxylation
Decarboxylation, the removal of the carboxylic acid group, can occur under specific conditions, often at high temperatures or in the presence of a catalyst.[7] The ease of decarboxylation can be influenced by the substitution pattern. For instance, ortho-substituted benzoic acids can sometimes undergo decarboxylation more readily due to steric strain relief in the transition state.
Experimental Workflow and Logical Relationships
To empirically determine and compare the reactivity of the diiodobenzoic acid isomers, a standardized experimental workflow is essential. The following diagram illustrates a general approach.
Caption: A general workflow for the comparative analysis of diiodobenzoic acid isomer reactivity.
The following diagram illustrates the key electronic and steric factors influencing the reactivity of the isomers.
Caption: Key electronic and steric factors determining the reactivity of diiodobenzoic acid isomers.
Experimental Protocols
The following are generalized experimental protocols for assessing the reactivity of diiodobenzoic acid isomers. These should be adapted and optimized for each specific isomer.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of a diiodobenzoic acid isomer.
Materials:
-
Diiodobenzoic acid isomer
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of the diiodobenzoic acid isomer and dissolve it in a minimal amount of ethanol. Dilute with deionized water to a known volume to achieve a final concentration of approximately 0.01 M.
-
Titration Setup: Place the beaker containing the diiodobenzoic acid solution on the magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration until the pH changes rapidly, indicating the equivalence point, and then for several additions beyond this point.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the reactivity of diiodobenzoic acid isomers in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
Diiodobenzoic acid isomer
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Reaction vials suitable for heating
-
Magnetic stirrer hotplates
-
TLC plates and developing chamber
-
GC-MS or LC-MS for product analysis
Procedure:
-
Reaction Setup: In a reaction vial, combine the diiodobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition: Add a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the vial.
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Seal the vial and heat the reaction mixture at a controlled temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., every hour) and analyzing them by TLC or GC-MS.
-
Work-up: After a set reaction time (e.g., 6 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the mono- and di-phenylated products. Compare the results across the different isomers.
Protocol 3: Comparative Buchwald-Hartwig Amination
Objective: To compare the reactivity of diiodobenzoic acid isomers in a Buchwald-Hartwig amination reaction with a secondary amine (e.g., morpholine).
Materials:
-
Diiodobenzoic acid isomer
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Reaction vials suitable for heating under an inert atmosphere
-
Magnetic stirrer hotplates
-
TLC plates and developing chamber
-
GC-MS or LC-MS for product analysis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the diiodobenzoic acid isomer (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (2.2 mmol for mono-amination, 4.4 mmol for di-amination) to a reaction vial.
-
Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol for mono-amination, 2.4 mmol for di-amination).
-
Reaction: Seal the vial and heat the reaction mixture at a controlled temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or by taking aliquots for GC-MS analysis at specific time points.
-
Work-up: After a predetermined reaction time, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Analyze the crude product mixture by GC-MS or LC-MS to quantify the conversion and the yields of the aminated products. Compare the reactivity profiles of the different isomers.
Conclusion
The reactivity of diiodobenzoic acid isomers is a complex function of electronic and steric effects. While a complete experimental dataset is not yet available, this guide provides a framework for understanding and predicting their behavior in key organic transformations. The ortho-substituted isomers, particularly 2,6-diiodobenzoic acid, are expected to exhibit unique reactivity due to significant steric hindrance. The provided experimental protocols offer a starting point for the systematic evaluation of these valuable synthetic building blocks. Further experimental investigation is crucial to fully elucidate the structure-reactivity relationships within this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,5-Diiodobenzoic acid 97 14192-12-2 [sigmaaldrich.com]
- 7. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
Halogen Bonding Showdown: 3,5-Diiodobenzoic Acid vs. 3,5-Dibromobenzoic Acid
A comparative guide for researchers in drug development and materials science exploring the nuances of halogen bonding interactions.
In the landscape of supramolecular chemistry and crystal engineering, halogen bonding has emerged as a powerful and highly directional non-covalent interaction, pivotal in the design of novel materials and the development of advanced pharmaceutical compounds.[1] The strength and directionality of these bonds, which involve an electrophilic region on a halogen atom and a nucleophilic counterpart, are highly tunable.[1] This guide provides an in-depth comparison of the halogen bonding characteristics of two closely related aromatic compounds: 3,5-diiodobenzoic acid and 3,5-dibromobenzoic acid.
The fundamental difference between these two molecules lies in the halogen substituent, with iodine generally forming stronger halogen bonds than bromine.[1][2] This is attributed to the greater polarizability and larger σ-hole of iodine compared to bromine. The σ-hole is a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond, which is central to the formation of the halogen bond.[3]
This comparison draws upon experimental and computational data from studies on closely related analogues, 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, to provide quantitative insights into their halogen bonding capabilities.
Quantitative Comparison of Halogen Bonding Parameters
The following table summarizes key geometric parameters for the halogen bonds observed in the crystal structures of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. These parameters are critical indicators of the strength and nature of the halogen bonds formed by these molecules in the solid state. A shorter halogen bond distance (relative to the sum of the van der Waals radii) and an angle closer to 180° are indicative of a stronger interaction.
| Parameter | 2-amino-3,5-diiodobenzoic acid | 2-amino-3,5-dibromobenzoic acid | Reference |
| Halogen Bond Type | I···O | Br···O | [4] |
| Halogen Bond Donor | Iodine | Bromine | [4] |
| Halogen Bond Acceptor | Carbonyl Oxygen | Carbonyl Oxygen | [4] |
| Halogen Bond Distance (Å) | Data not explicitly provided in abstract | Data not explicitly provided in abstract | [4] |
| C-X···O Angle (°) (X=I, Br) | Data not explicitly provided in abstract | Data not explicitly provided in abstract | [4] |
| Sum of van der Waals Radii (Å) | I (1.98) + O (1.52) = 3.50 | Br (1.85) + O (1.52) = 3.37 | [3] |
Note: While the specific bond lengths and angles from the single-crystal X-ray diffraction of 2-amino-3,5-dihalobenzoic acids were not detailed in the available abstract, the study by Yildirim et al. (2015) provides the foundation for such a comparison through their synthesis and characterization.[4] Generally, halogen bond distances are significantly shorter than the sum of the van der Waals radii.[3]
Theoretical and Computational Analysis
Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the energetic and electronic aspects of halogen bonding.[4] Such analyses for 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid reveal important differences in their electronic properties that underpin their halogen bonding strength.
| Computational Parameter | 2-amino-3,5-diiodobenzoic acid | 2-amino-3,5-dibromobenzoic acid | Reference |
| HOMO-LUMO Gap | Narrowest | Narrow | [4] |
| Electrophilicity Index | Highest | High | [4] |
The narrower HOMO-LUMO gap and higher electrophilicity index for the iodinated compound suggest it is a better electron acceptor, which is consistent with its ability to form stronger halogen bonds.[4]
Experimental Protocols
The following sections detail the methodologies typically employed in the synthesis and characterization of halogen-bonded co-crystals, based on established procedures.
Co-crystal Synthesis
Co-crystals of halogenated benzoic acids can be prepared through several methods, with slow evaporation from a solution being a common technique.
Slow Evaporation Method:
-
Dissolution: Equimolar amounts of the halogenated benzoic acid (e.g., this compound) and a suitable co-former (e.g., a pyridine-based compound) are dissolved in a common solvent or a solvent mixture (e.g., ethanol, methanol, or chloroform) with gentle heating and stirring until a clear solution is obtained.
-
Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.
-
Crystal Formation: Single crystals suitable for X-ray diffraction typically form over a period of several days to weeks.
-
Isolation: The resulting crystals are carefully isolated from the mother liquor and washed with a small amount of cold solvent before being dried.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional structure of a co-crystal and precisely measuring the geometric parameters of the halogen bonds.
Typical SCXRD Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles. The positions of the halogen bonds, their lengths, and the C-X···A angles (where X is the halogen and A is the acceptor atom) are determined from the refined structure.
Computational Analysis
Theoretical calculations are used to complement experimental data and provide deeper insights into the nature and strength of halogen bonds.
Density Functional Theory (DFT) Calculations:
-
Model Building: A computational model of the halogen-bonded complex is constructed based on the geometry obtained from SCXRD.
-
Geometry Optimization: The geometry of the model is optimized at a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum.
-
Analysis: Various analyses can then be performed on the optimized structure, including:
-
Natural Bond Orbital (NBO) analysis: To investigate charge transfer and orbital interactions.
-
Atoms in Molecules (AIM) analysis: To characterize the bond critical points and the nature of the intermolecular interactions.
-
Molecular Electrostatic Potential (MEP) surface analysis: To visualize the electrophilic σ-hole on the halogen atom and the nucleophilic regions on the acceptor molecule.
-
Calculation of interaction energies: To quantify the strength of the halogen bond, often with corrections for basis set superposition error (BSSE).
-
Visualizing the Process: Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for the synthesis, characterization, and computational analysis of halogen-bonded co-crystals.
Caption: Workflow for comparing halogen bonding in benzoic acid derivatives.
Logical Framework for Halogen Bond Strength
The strength of a halogen bond is influenced by several factors related to both the halogen bond donor and acceptor. The following diagram outlines the key determinants of halogen bond strength, comparing iodine and bromine.
Caption: Factors influencing halogen bond strength: Iodine vs. Bromine.
Conclusion
The choice between this compound and 3,5-dibromobenzoic acid as a halogen bond donor has significant implications for the resulting supramolecular architecture and the properties of the final material. Experimental and computational evidence consistently indicates that the iodinated analogue forms stronger and more directional halogen bonds. This enhanced interaction strength is a direct consequence of the intrinsic properties of iodine, namely its greater polarizability and the presence of a more positive σ-hole. For researchers aiming to design robust and highly ordered crystalline materials or to develop potent ligands where a strong halogen bond is critical for binding affinity, this compound represents the more potent choice. Conversely, 3,5-dibromobenzoic acid offers a means to form weaker, yet still significant, halogen bonds, which may be desirable in applications requiring more dynamic or tunable interactions. A thorough understanding of these differences, supported by rigorous experimental and computational characterization, is essential for the rational design of functional materials and effective pharmaceuticals.
References
- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 3,5-Diiodobenzoic Acid by HPLC
The accurate determination of purity for chemical compounds is paramount in research, drug development, and quality control. For 3,5-diiodobenzoic acid, a key intermediate in various synthetic processes, ensuring high purity is critical for the desired reaction outcomes and the quality of the final products. High-Performance Liquid Chromatography (HPLC) stands out as a robust and precise analytical technique for this purpose. This guide provides a detailed comparison of HPLC with other analytical methods for the purity validation of this compound, supported by a comprehensive experimental protocol and comparative data.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly suitable method for the analysis of aromatic carboxylic acids like this compound.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[1] By using an acidic mobile phase, the ionization of the carboxylic acid group is suppressed, which increases its retention on the nonpolar column.
Experimental Protocol: HPLC Purity Validation of this compound
This protocol describes an isocratic reverse-phase HPLC method for the determination of this compound purity.
1. Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (analytical grade).
-
-
Potential Impurities for Method Development:
-
Benzoic acid.
-
3-Iodobenzoic acid.
-
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample (for method development/validation): Prepare a solution of the this compound sample and spike it with known amounts of potential impurities (e.g., benzoic acid, 3-iodobenzoic acid) to confirm the resolution and selectivity of the method.
4. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
The purity is calculated based on the peak area percentage, assuming all components have a similar response factor at the detection wavelength.
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Data Presentation: Chromatographic Results
The following table summarizes hypothetical data obtained from the HPLC analysis, demonstrating the separation of this compound from its potential impurities.
| Compound | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Benzoic Acid | 3.5 | 150 | 0.5 |
| 3-Iodobenzoic Acid | 5.8 | 300 | 1.0 |
| This compound | 8.2 | 29550 | 98.5 |
Experimental Workflow Visualization
The logical flow of the HPLC purity validation process is illustrated in the diagram below.
Caption: HPLC analysis workflow from sample preparation to final report.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other methods can also be employed for purity assessment, each with its own advantages and limitations.[2][3]
| Analytical Method | Principle | Specificity | Sensitivity | Sample Throughput | Estimated Cost | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between stationary and mobile phases. | High | High (µg/mL to ng/mL) | Moderate | Moderate to High | High resolution and quantification of impurities. | Requires expensive equipment and skilled personnel. |
| Titration | Neutralization of the carboxylic acid with a standardized base. | Low | Low (mg range) | High | Low | Simple, rapid, and inexpensive for assay determination. | Non-specific; titrates all acidic protons, including impurities. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Low | Low | High | Low | Quick and easy indication of purity; impurities lower and broaden the melting point range. | Not quantitative and not suitable for thermally unstable compounds. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | High | Moderate | Low | High | Provides detailed structural information and can identify and quantify impurities without a reference standard for each. | High equipment cost and requires specialized expertise for data interpretation. |
Discussion of Alternatives:
-
Acid-Base Titration: This classical method can provide a quick assessment of the total acid content. However, it lacks specificity as it cannot distinguish between this compound and any acidic impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[3] Conversely, a broad melting range suggests the presence of impurities.[3] While simple, this method is not quantitative and is only a preliminary check.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR).[3] It can detect and identify impurities if their signals do not overlap with the main compound's signals. This method is powerful but requires more expensive instrumentation and expertise.
Conclusion
For the comprehensive purity validation of this compound, HPLC is the recommended method due to its high specificity, sensitivity, and ability to quantify individual impurities. While alternative methods like titration and melting point analysis can serve as rapid preliminary checks, they lack the resolution to provide a detailed impurity profile. NMR spectroscopy offers excellent structural information but may be less accessible for routine quality control. The provided HPLC protocol offers a robust starting point for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound in their applications.
References
spectroscopic comparison of benzoic acid isomers
A Spectroscopic Comparison of Hydroxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The ortho, meta, and para isomers of hydroxybenzoic acid are foundational structures in medicinal chemistry and materials science. While sharing the same molecular formula (C₇H₆O₃), their distinct substitution patterns lead to different physicochemical properties and, consequently, unique spectroscopic signatures. Accurate and rapid differentiation of these isomers is crucial for synthesis verification, quality control, and metabolic studies. This guide provides an objective comparison of the isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from IR, NMR, and MS analyses, highlighting the principal differences that enable the differentiation of ortho- (salicylic acid), meta-, and para-hydroxybenzoic acid.
**Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹) **
| Functional Group | Vibration Mode | ortho-Hydroxybenzoic Acid | meta-Hydroxybenzoic Acid | para-Hydroxybenzoic Acid | Distinguishing Feature |
| Hydroxyl (-OH) | O-H Stretch | ~3230 (very broad) | ~3380 (broad) | ~3375 (broad) | The ortho isomer's O-H stretch is at a significantly lower wavenumber due to strong intramolecular hydrogen bonding.[1] |
| Carboxyl (-COOH) | O-H Stretch | Overlapped in 2500-3300 region | Overlapped in 2500-3300 region | Overlapped in 2500-3300 region | All isomers show a very broad absorption characteristic of carboxylic acid dimers.[2] |
| Carbonyl (C=O) | C=O Stretch | ~1655-1680 | ~1680-1700 | ~1670-1690 | Intramolecular hydrogen bonding in the ortho isomer lowers the C=O stretching frequency.[3][4] |
| Aromatic Ring | C=C Stretch | ~1610, 1485 | ~1600, 1490 | ~1615, 1590 | Subtle shifts are present but are less reliable for definitive identification than O-H and C=O stretches. |
Table 2: ¹H NMR Spectroscopy Data (δ ppm in DMSO-d₆)
| Proton Position | ortho-Hydroxybenzoic Acid[5] | meta-Hydroxybenzoic Acid | para-Hydroxybenzoic Acid | Distinguishing Feature |
| H2 | - | ~7.45 (t) | ~7.80 (d) | The chemical shifts and splitting patterns of the aromatic protons are unique for each isomer due to the distinct electronic environments. |
| H3 | ~7.85 (dd) | - | ~6.90 (d) | |
| H4 | ~6.95 (t) | ~7.15 (d) | - | |
| H5 | ~7.50 (t) | ~7.30 (t) | ~6.90 (d) | |
| H6 | ~6.90 (d) | ~7.40 (s) | ~7.80 (d) | |
| -OH | ~11.5 (broad s) | ~9.8 (broad s) | ~10.2 (broad s) | The phenolic -OH proton of the ortho isomer is significantly downfield shifted. |
| -COOH | ~13.0 (very broad s) | ~12.9 (very broad s) | ~12.5 (very broad s) | The carboxylic acid proton is highly deshielded and very broad in all isomers. |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling constants (J) provide further definitive information.
Table 3: ¹³C NMR Spectroscopy Data (δ ppm in DMSO-d₆)
| Carbon Position | ortho-Hydroxybenzoic Acid[5] | meta-Hydroxybenzoic Acid | para-Hydroxybenzoic Acid | Distinguishing Feature |
| C1 (-COOH) | ~171.5 | ~167.5 | ~167.3 | The substitution pattern creates a unique set of chemical shifts for each carbon atom in the aromatic ring. |
| C2 | ~161.0 | ~131.0 | ~161.8 | |
| C3 | ~117.5 | ~157.8 | ~115.5 | |
| C4 | ~135.0 | ~118.0 | ~132.0 | |
| C5 | ~119.0 | ~129.8 | ~115.5 | |
| C6 | ~130.0 | ~121.5 | ~132.0 | |
| C7 (Carboxyl) | ~117.0 | ~130.5 | ~121.7 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Ion | ortho-Hydroxybenzoic Acid | meta-Hydroxybenzoic Acid | para-Hydroxybenzoic Acid | Distinguishing Feature |
| Molecular Ion [M]⁺• | 138 | 138 | 138 | All isomers have the same molecular weight. |
| [M-H₂O]⁺• | 120 (prominent) | 120 (less prominent) | 120 (less prominent) | The ortho isomer shows a prominent loss of water (the "ortho effect") due to the proximity of the -OH and -COOH groups.[6] |
| [M-COOH]⁺ | 93 | 93 | 93 | Loss of the carboxyl group results in a hydroxy-phenyl cation. |
| [C₆H₅O]⁺ | 93 | 93 | 93 | A common fragment corresponding to a phenoxy cation. |
| [C₆H₅]⁺ | 77 | 77 | 77 | Phenyl cation fragment. |
Experimental Workflow
The following diagram illustrates the standardized workflow for the spectroscopic analysis and comparison of the hydroxybenzoic acid isomers.
Caption: Workflow for isomeric differentiation using spectroscopy.
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are standard protocols for the spectroscopic analysis of hydroxybenzoic acid isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups and observe shifts due to intramolecular interactions.
-
Methodology (KBr Pellet):
-
Thoroughly dry approximately 1-2 mg of the isomer sample and 100-200 mg of spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, accumulating at least 16 scans for a good signal-to-noise ratio.
-
Process the spectrum to identify the wavenumbers of key absorption bands.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment and connectivity of protons and carbon atoms.
-
Methodology (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the isomer sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, ensuring proper shimming to obtain sharp, well-resolved peaks.
-
Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).[5]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze fragmentation patterns that are characteristic of each isomer's structure.
-
Methodology (Electron Ionization - EI):
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, which vaporizes the sample.
-
In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
-
The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.[6]
-
References
- 1. How will you distinguish between o-hydroxybenzoic acid and m-hydroxybenzo.. [askfilo.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of the Biological Activities of Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzoic acids, a class of substituted aromatic carboxylic acids, have garnered significant interest in the scientific community for their diverse biological activities. The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzoic acid scaffold profoundly influences their physicochemical properties and, consequently, their interactions with biological targets. This guide provides a comparative overview of the antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities of various halogenated benzoic acids, supported by experimental data to aid in research and drug development endeavors.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of various halogenated benzoic acids, presenting quantitative data such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparisons between different studies should be made with caution, as experimental conditions can vary.
Table 1: Comparative Antibacterial Activity of Halogenated Benzoic Acid Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Fluorobenzoic Acid Derivatives | |||||
| N-(4-chlorophenyl)-2-fluorobenzamide | 125 | 250 | 500 | >500 | [1] |
| N-(4-methylphenyl)-2-fluorobenzamide | 250 | 500 | >500 | >500 | [1] |
| N-(4-methoxyphenyl)-2-fluorobenzamide | 250 | 250 | 500 | >500 | [1] |
| Chlorobenzoic Acid Derivatives | |||||
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | 125 | 125 | >500 | >500 | [2] |
| Bromobenzoic Acid Derivatives | |||||
| 4-Bromo-3-chloro aniline derivative | Potent | Not specified | Not specified | Not specified | [3] |
| Standard Antibiotics | |||||
| Ciprofloxacin | 0.25 - 1.0 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1.0 | [1] |
| Vancomycin | 0.5 - 2.0 | 0.5 - 2.0 | - | - | [1] |
Table 2: Comparative Antifungal Activity of Halogenated Benzoic Acid Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| Fluorobenzoic Acid Derivatives | |||
| N-(4-chlorophenyl)-2-fluorobenzamide | 250 | >500 | [1] |
| N-(4-methylphenyl)-2-fluorobenzamide | >500 | >500 | [1] |
| N-(4-methoxyphenyl)-2-fluorobenzamide | 500 | >500 | [1] |
| Chlorobenzoic Acid Derivatives | |||
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 6a | 125 | >500 | [2] |
| Standard Antifungals | |||
| Fluconazole | 0.25 - 1.0 | 8 - 64 | [4] |
| Amphotericin B | 0.125 - 1.0 | 0.25 - 2.0 | [3] |
Table 3: Comparative Anti-Inflammatory Activity of Halogenated Benzoic Acid Derivatives (IC50 in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | Reference |
| Quinazoline derivative 3b | Single-digit µM | Moderate | [5] |
| Quinazoline derivative 3c | Single-digit µM | Moderate | [5] |
| Quinazoline derivative 3k | Single-digit µM | Moderate | [5] |
| Benzoxazine derivative 3e | Not specified | 0.57-0.72 | |
| Benzoxazine derivative 3f | Not specified | 0.57-0.72 | [6] |
| Standard Drug | |||
| Ibuprofen | Comparable to 3b, 3c, 3k | Not specified | |
| Celecoxib | Not specified | 0.30 | [6] |
Table 4: Comparative Cytotoxic Activity of Halogenated Benzoic Acid Derivatives against Cancer Cell Lines (IC50 in µM)
| Compound | Cell Line | IC50 | Reference |
| Bromobenzoic Acid Derivatives | |||
| Bromophenol derivative 4g-4i | A549, HeLa, etc. | Potent | [7] |
| Iodobenzoic Acid Derivatives | |||
| Hydrazone of 2-iodobenzoic acid | Not specified | Beneficial | [5] |
| Hydrazone of 3-iodobenzoic acid | Not specified | Beneficial | [5] |
| Hydrazone of 4-iodobenzoic acid | Not specified | Beneficial | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented.
Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Compounds: Stock solutions of the test compounds and standard drugs are prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: The stock solutions are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) within 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]
-
Inoculation and Incubation: The standardized inoculum is added to each well. The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory response.
-
Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzymes are prepared. The test compounds are dissolved in a suitable solvent.
-
Reaction Mixture: The reaction mixture typically contains the enzyme, a heme cofactor, and the test compound at various concentrations in a buffer solution.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The activity of the COX enzyme is measured by detecting the product of the reaction. This can be done using various methods, including colorimetric or fluorometric assays that measure the peroxidase activity of COX.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Modulation
Halogenated benzoic acids can exert their biological effects by modulating key intracellular signaling pathways. Below are diagrams illustrating the putative points of intervention for these compounds in the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. Certain benzoic acid derivatives have been shown to inhibit this pathway.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 3,5-Diiodobenzoic Acid via Titration
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of the traditional acid-base titration method with modern chromatographic and spectroscopic techniques for assessing the purity of 3,5-diiodobenzoic acid. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.
Comparison of Purity Assessment Methods
The choice of analytical method for purity determination depends on a variety of factors, including the required accuracy, sensitivity, specificity, and the nature of potential impurities. While titration provides a measure of the total acidic content, techniques like High-Performance Liquid Chromatography (HPLC) can separate and quantify individual impurities.
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Neutralization of the carboxylic acid group with a standardized base. | Separation of the analyte from impurities based on differential partitioning between a stationary and mobile phase. | The signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute purity determination without a specific reference standard of the analyte. |
| Information Provided | Total acidic content (assay). Does not distinguish between the target compound and acidic impurities. | Provides quantitative data on the main component and separates and quantifies individual impurities. | Provides both structural information and highly accurate and precise purity data. |
| Specificity | Low. Any acidic impurity will be titrated along with the main compound. | High. Can resolve and individually quantify impurities. | High. Can distinguish the target compound from structurally different impurities. |
| Sensitivity | Lower. The limit of detection is typically in the µg/mL range. | High. Can detect impurities at low ppm levels. | Moderate. Less sensitive than HPLC, with a limit of detection typically in the 0.1% range. |
| Instrumentation Cost | Low. Requires basic laboratory glassware. | High. Requires a dedicated HPLC system with pumps, detectors, and columns. | Very High. Requires a high-field NMR spectrometer. |
| Sample Throughput | High for manual titrations; can be automated. | High, especially with an autosampler. | Moderate. Requires longer acquisition times for high signal-to-noise ratios. |
| Typical Purity Result (Illustrative) | 99.2% | 99.8% (with 0.15% impurity A and 0.05% impurity B) | 99.75% |
Experimental Protocols
Purity Assessment by Acid-Base Titration
This method determines the purity of this compound by titrating its acidic carboxylic group with a standardized solution of sodium hydroxide.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95% or absolute)
-
Phenolphthalein indicator solution
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flask (100 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 374 mg of the this compound sample and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in approximately 75 mL of ethanol. Due to the low aqueous solubility of di-iodinated benzoic acids, ethanol is used as the solvent.[1]
-
Once dissolved, dilute to the mark with ethanol and mix thoroughly.
-
Pipette 25.00 mL of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette until a persistent faint pink color is observed.
-
Record the volume of NaOH solution consumed.
-
Repeat the titration at least two more times for precision.
Calculation of Purity: The purity of the this compound is calculated using the following formula:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH solution used in liters (L)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of this compound (373.92 g/mol )
-
W = Weight of the this compound sample in the titrated aliquot in grams (g)
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its potential impurities.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be generated using multiple standard concentrations.
Visualizing the Workflow and Method Comparison
To better understand the processes and the relationship between the different purity assessment methods, the following diagrams are provided.
References
A Comparative Analysis of Crystal Packing in Diiodobenzoic Acid Isomers
A detailed examination of the supramolecular architecture of diiodobenzoic acid isomers reveals the significant influence of iodine substitution patterns on their crystal packing, primarily driven by a delicate interplay of hydrogen and halogen bonding. This guide provides a comparative overview of the crystal structures of various diiodobenzoic acid isomers, offering insights for researchers in crystallography, materials science, and drug development.
The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of diiodobenzoic acids, the presence of both a carboxylic acid group and iodine atoms introduces the potential for strong hydrogen bonds and directional halogen bonds, respectively. The specific isomeric form of the molecule dictates the spatial orientation of these functional groups, leading to distinct and predictable packing motifs.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for several diiodobenzoic acid isomers, providing a quantitative basis for comparing their crystal packing.
| Isomer | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |
| 2,3-Diiodobenzoic Acid | C₇H₄I₂O₂ | Monoclinic | P2₁/c | a = 8.542(2) Å, b = 15.012(3) Å, c = 7.921(2) Å, β = 115.91(3)° | Centrosymmetric hydrogen-bonded dimers (R²₂(8) motif); Type II I···I halogen bonds |
| 2,4-Diiodobenzoic Acid | C₇H₄I₂O₂ | Monoclinic | P2₁/n | a = 4.021(1) Å, b = 20.912(3) Å, c = 12.034(2) Å, β = 93.41(2)° | Centrosymmetric hydrogen-bonded dimers (R²₂(8) motif); I···O and I···π halogen bonds |
| 2,5-Diiodobenzoic Acid | C₇H₄I₂O₂ | Monoclinic | P2₁/a | a = 13.58(1) Å, b = 4.04(1) Å, c = 17.02(1) Å, β = 109.8(1)° | Centrosymmetric hydrogen-bonded dimers (R²₂(8) motif); Catemeric I···I halogen bonds |
| 2,6-Diiodobenzoic Acid | C₇H₄I₂O₂ | Orthorhombic | Pca2₁ | a = 14.541(3) Å, b = 4.023(1) Å, c = 16.089(3) Å | Catemeric O-H···O hydrogen bonds; No significant halogen bonding |
| 3,4-Diiodobenzoic Acid | C₇H₄I₂O₂ | Monoclinic | P2₁/c | a = 12.784(3) Å, b = 4.045(1) Å, c = 17.989(4) Å, β = 108.01(2)° | Centrosymmetric hydrogen-bonded dimers (R²₂(8) motif); I···I and I···O halogen bonds |
| 3,5-Diiodobenzoic Acid | C₇H₄I₂O₂ | Monoclinic | C2/c | a = 18.001(4) Å, b = 4.053(1) Å, c = 14.283(3) Å, β = 114.31(2)° | Centrosymmetric hydrogen-bonded dimers (R²₂(8) motif); Type I I···I halogen bonds |
Key Observations and Comparative Analysis
A striking feature across most of the studied diiodobenzoic acid isomers is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups, creating a robust R²₂(8) graph set motif. This is a common supramolecular synthon in carboxylic acids and serves as a primary organizing force in the crystal packing of the 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-isomers.
The most significant variations in crystal packing arise from the nature and directionality of the halogen bonds .
-
2,3- and 3,5-Diiodobenzoic Acids: These isomers exhibit prominent Type II and Type I I···I interactions , respectively. These interactions link the hydrogen-bonded dimers into extended networks.
-
2,4- and 3,4-Diiodobenzoic Acids: In these isomers, a combination of I···O and I···π halogen bonds contributes to the overall packing, demonstrating the versatility of the iodine atom as a halogen bond donor.
-
2,5-Diiodobenzoic Acid: This isomer is characterized by catemeric I···I halogen bonds , where the iodine atoms form continuous chains, further stabilizing the crystal lattice.
-
2,6-Diiodobenzoic Acid: In stark contrast to the other isomers, 2,6-diiodobenzoic acid does not form the typical hydrogen-bonded dimers. Instead, it forms catemeric O-H···O hydrogen-bonded chains . The steric hindrance imposed by the two ortho-iodine atoms likely prevents the formation of the planar dimer, forcing a different hydrogen bonding motif. Consequently, significant halogen bonding is not observed in this isomer.
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow is as follows:
1. Crystal Growth: Single crystals of the diiodobenzoic acid isomers were typically grown by slow evaporation of a suitable solvent, such as ethanol, acetone, or a mixture of solvents.
2. Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (often 100 K or room temperature) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.
3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically located in the difference Fourier map and refined isotropically or placed in calculated positions.
4. Data Deposition: The final crystallographic data, including atomic coordinates and structure factors, were deposited in the Cambridge Structural Database (CSD).[1]
Logical Workflow for Comparing Crystal Packing
The following diagram illustrates the logical process for comparing the crystal packing of the diiodobenzoic acid isomers.
Figure 1. A flowchart outlining the key steps in the comparative analysis of the crystal packing of diiodobenzoic acid isomers.
Conclusion
The crystal packing of diiodobenzoic acid isomers is a fascinating case study in supramolecular chemistry. While the robust hydrogen-bonded dimer motif is a common feature, the position of the iodine atoms plays a crucial role in directing the formation of various types of halogen bonds, ultimately leading to distinct three-dimensional architectures. The exception of 2,6-diiodobenzoic acid highlights how steric hindrance can override these common packing motifs. Understanding these structure-directing interactions is fundamental for the rational design of crystalline materials with desired physical and chemical properties.
References
comparative reactivity of ortho-, meta-, and para-brominated benzoic acids
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Brominated Benzoic Acids
For researchers, scientists, and professionals in drug development, a nuanced understanding of how the positional isomerism of a substituent affects a molecule's reactivity is paramount for rational synthetic design. This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-brominated benzoic acids, supported by experimental data and detailed protocols. The position of the bromine atom on the benzoic acid ring significantly influences the molecule's acidity and its behavior in electrophilic aromatic substitution reactions.
Data Presentation: A Quantitative Comparison
The reactivity of the brominated benzoic acid isomers is quantitatively reflected in their acidity (pKa values) and the outcomes of reactions such as nitration. The following table summarizes these key comparative metrics.
| Compound | pKa (in Water at 25°C) | Predicted Major Nitration Product(s) |
| Benzoic Acid | 4.20[1] | m-Nitrobenzoic acid |
| 2-Bromobenzoic Acid (ortho) | 2.85[1] | 2-Bromo-5-nitrobenzoic acid[1] |
| 3-Bromobenzoic Acid (meta) | 3.86[1] | 3-Bromo-5-nitrobenzoic acid, 4-Bromo-3-nitrobenzoic acid[1] |
| 4-Bromobenzoic Acid (para) | 3.97[1] | 4-Bromo-3-nitrobenzoic acid[1][2] |
Analysis of Reactivity Trends
Acidity of Brominated Benzoic Acid Isomers
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) like bromine increase acidity by stabilizing the negative charge of the carboxylate anion.[1]
-
2-Bromobenzoic Acid (ortho): The ortho isomer is the most acidic of the three. This enhanced acidity is attributed to the "ortho effect," a combination of steric and electronic factors.[1][3][4] The bulky bromine atom at the ortho position forces the carboxyl group to twist out of the plane of the benzene ring, which reduces resonance stabilization between the carboxyl group and the ring, thereby increasing the acidity.[3][4]
-
3-Bromobenzoic Acid (meta): The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant and effectively stabilizes the benzoate anion.[1]
-
4-Bromobenzoic Acid (para): The para isomer is also more acidic than benzoic acid but slightly less so than the meta isomer.[1] In the para position, the bromine atom exerts both an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect is stronger, leading to an overall increase in acidity compared to benzoic acid.[1]
Reactivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, such as nitration, the existing substituents on the benzene ring direct the position of the incoming electrophile. Both the carboxyl group (-COOH) and the bromine atom are deactivating groups, making the ring less reactive than benzene.[1][5] However, their directing effects are different: the carboxyl group is a meta-director, while the bromine atom is an ortho-, para-director.[1] The interplay of these directing effects determines the regioselectivity of the reaction for each isomer.
Experimental Protocols
The following are generalized experimental protocols for assessing the reactivity of brominated benzoic acid isomers.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a method for determining the acid dissociation constant (pKa) of the brominated benzoic acid isomers.
Materials:
-
Brominated benzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of the brominated benzoic acid isomer and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the dissolved sample on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH after each addition of NaOH.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point is equal to the pKa of the acid.
Protocol 2: Comparative Nitration
This protocol describes a general procedure for the nitration of brominated benzoic acid isomers to compare product distributions.
Materials:
-
Brominated benzoic acid isomer
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Reaction flask with a magnetic stirrer
Procedure:
-
In a reaction flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add the brominated benzoic acid isomer to the cold acid mixture while stirring.
-
Maintain the reaction temperature between 0°C and 30°C.[1]
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Analyze the product mixture using techniques such as NMR spectroscopy or chromatography to determine the composition and identify the major and minor isomers formed.[1]
Protocol 3: Fischer Esterification
This protocol outlines the Fischer esterification of brominated benzoic acids to compare their relative reaction rates.
Materials:
-
Brominated benzoic acid isomer
-
Methanol (or other alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine the brominated benzoic acid isomer, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a set period.
-
Monitor the reaction progress over time by taking aliquots and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The rate of disappearance of the starting material or the rate of appearance of the ester product can be used to compare the relative reactivity of the isomers.[1]
Mandatory Visualization
Caption: Factors influencing the acidity of brominated benzoic acid isomers.
Caption: General experimental workflow for comparing isomer reactivity.
References
The Position of Iodine: A Comparative Guide to the Properties of Iodobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent positioning on a molecule's physicochemical properties is paramount. This guide provides a detailed comparison of 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid, supported by experimental data, to elucidate the profound influence of the iodine atom's location on the benzoic acid scaffold.
The introduction of an iodine atom to the benzoic acid ring significantly alters its electronic and steric characteristics, thereby impacting its acidity, solubility, and melting point. These properties are critical determinants of a molecule's behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability.
Comparative Analysis of Physicochemical Properties
The ortho, meta, and para positioning of the iodine substituent leads to distinct differences in the properties of the three isomers. The following table summarizes key quantitative data for a direct comparison.
| Property | 2-Iodobenzoic Acid (ortho) | 3-Iodobenzoic Acid (meta) | 4-Iodobenzoic Acid (para) |
| Molecular Formula | C₇H₅IO₂ | C₇H₅IO₂ | C₇H₅IO₂ |
| Molar Mass ( g/mol ) | 248.02 | 248.02 | 248.02 |
| Melting Point (°C) | 160-162[1] | 185-187[2][3] | 270-273[4][5] |
| pKa (at 25°C) | 2.85[6] | 3.8[7] | 4.00[4] |
| Water Solubility | Slightly soluble/sparingly soluble[7] | Insoluble[3][8] | 0.04 g/L (25 °C)[4] |
| Organic Solvent Solubility | Readily dissolves in ethanol and acetone[7] | Soluble in Chloroform and Methanol[3] | Soluble in alcohol & ether[9] |
The Influence of Iodine Position on Acidity
The acidity of the iodobenzoic acid isomers is a clear indicator of the electronic effects at play. The position of the electron-withdrawing iodine atom influences the stability of the corresponding carboxylate anion.
2-Iodobenzoic acid is the most acidic of the three isomers. This is attributed to the "ortho effect," a combination of the strong electron-withdrawing inductive effect of the nearby iodine atom and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which stabilizes the carboxylate anion. The acidity decreases as the iodine atom moves to the meta and para positions, respectively, due to the diminishing inductive effect with increased distance from the carboxylic acid group.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the iodobenzoic acid isomer with a standardized strong base and monitoring the pH change.
Materials:
-
Iodobenzoic acid isomer
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Sample Preparation: Accurately weigh a sample of the iodobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker. Gentle warming may be necessary to aid dissolution, followed by cooling to room temperature.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Titration: Begin adding the NaOH solution in small increments, recording the pH value after each addition. Allow the pH reading to stabilize before adding the next increment.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point.[10][11]
Conclusion
The position of the iodine atom on the benzoic acid ring exerts a significant and predictable influence on the molecule's physicochemical properties. The ortho-isomer is the most acidic due to the pronounced ortho effect, while the para-isomer is the least acidic. Melting points also show a clear trend, with the para-isomer having the highest melting point, likely due to more efficient crystal packing. These structure-property relationships are fundamental for the rational design of molecules with desired characteristics in drug discovery and materials science. This guide provides a foundational dataset and experimental framework for researchers working with these important chemical entities.
References
- 1. 2-Iodosobenzoic acid(304-91-6) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Iodobenzoic acid(619-58-9) 1H NMR [m.chemicalbook.com]
- 3. 2-Iodosobenzoic acid(304-91-6) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Iodobenzoic acid(619-58-9) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Iodobenzoic acid(88-67-5) 1H NMR spectrum [chemicalbook.com]
- 6. 3-BROMO-5-IODOBENZOIC ACID(188815-32-9) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Iodobenzoic acid CAS#: 618-51-9 [m.chemicalbook.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. rsc.org [rsc.org]
- 10. web.williams.edu [web.williams.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of the Acidity of Bromobenzoic Acid Isomers
This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-bromobenzoic acid isomers. The analysis is supported by experimental pKa values, a discussion of the underlying electronic and steric effects, and detailed experimental protocols for acidity determination. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of how substituent position influences molecular properties.
Data Presentation: Quantitative Acidity
The acidity of the bromobenzoic acid isomers is quantified by their pKa values. A lower pKa value indicates a stronger acid. The experimentally determined pKa values in water at 25°C are summarized below, with benzoic acid included for reference.
| Compound | Isomer Position | pKa Value |
| 2-Bromobenzoic Acid | ortho | 2.84[1][2] |
| 3-Bromobenzoic Acid | meta | 3.86[1][2][3] |
| 4-Bromobenzoic Acid | para | 3.97[1][3][4] |
| Benzoic Acid | (unsubstituted) | 4.20[3][4] |
From the data, the clear order of acidity is: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid > Benzoic acid
Theoretical Basis for Acidity Trends
The acidity of these isomers is determined by the electronic and steric effects of the bromine substituent, which influence the stability of the carboxylate anion (conjugate base) formed upon deprotonation.[1][3] The primary factors at play are the inductive effect, the resonance effect, and the ortho effect.
-
Inductive Effect (-I) : Bromine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bonds.[1] This electron-withdrawing effect stabilizes the negative charge of the carboxylate anion, thereby increasing acidity. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1]
-
Resonance Effect (+R) : The bromine atom has lone pairs of electrons that can be delocalized into the benzene ring.[1] This electron-donating resonance effect increases electron density on the ring, particularly at the ortho and para positions. This destabilizes the carboxylate anion and decreases acidity.[1] In halogens, the inductive effect is generally stronger than the resonance effect.[5]
-
Ortho Effect : 2-Bromobenzoic acid is significantly more acidic than the other isomers due to the "ortho effect".[2][3] This is a combination of steric and electronic factors. The bulky bromine atom at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring.[2] This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the ring, which stabilizes the carboxylate anion and increases acidity.[2]
The interplay of these effects determines the final acidity of each isomer. In the meta position, only the acid-strengthening inductive effect operates effectively. In the para position, the inductive effect is weaker and is partially counteracted by the acid-weakening resonance effect, making 4-bromobenzoic acid the least acidic of the three isomers.[1]
Caption: Factors influencing the acidity of bromobenzoic acid isomers.
Experimental Protocols
The pKa values of weak acids like the bromobenzoic acid isomers are commonly determined by potentiometric titration or spectrophotometry.[1]
This is a widely used method for determining the pKa of an acid.[1][3]
Principle: A solution of the acid is titrated against a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as the base is added. The pKa is equal to the pH at the point where half of the acid has been neutralized (the half-equivalence point).[1][3]
Materials:
-
Bromobenzoic acid isomer
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Buret
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Accurately weigh a sample of the bromobenzoic acid isomer and dissolve it in a known volume of deionized water.
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration: Place the acid solution on the magnetic stirrer and immerse the calibrated pH electrode. Add the standardized NaOH solution from the buret in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Analysis: Plot a titration curve of pH versus the volume of NaOH added. Determine the volume of NaOH required to reach the equivalence point. The volume at the half-equivalence point is half of this value. The pKa is the pH value on the curve corresponding to the half-equivalence point.[3]
Caption: Workflow for pKa determination by potentiometric titration.
This method is effective for compounds whose protonated and deprotonated forms have different UV-Visible absorption spectra.[1][6]
Principle: The absorbance of a series of buffered solutions of the acid is measured at a specific wavelength where the protonated and deprotonated species show a significant difference in molar absorptivity. The pKa is calculated from the relationship between absorbance and pH.[1]
Materials:
-
Bromobenzoic acid isomer
-
Series of buffer solutions with known pH values spanning the expected pKa
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Wavelength Selection: Prepare two solutions of the acid at very low and very high pH to ensure complete protonation and deprotonation, respectively. Scan the UV-Vis spectrum of both solutions to identify a wavelength with the largest difference in absorbance.
-
Sample Preparation: Prepare a series of solutions with a constant total concentration of the bromobenzoic acid isomer in buffers of varying, precisely known pH values.
-
Measurement: Measure the absorbance of each buffered solution at the selected wavelength.
-
Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
References
Safety Operating Guide
Personal protective equipment for handling 3,5-Diiodobenzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3,5-Diiodobenzoic acid. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
While specific hazard classifications for this compound are not definitively established without its specific SDS, related compounds may cause skin, eye, and respiratory irritation.[1][3] Prudent practice dictates treating this compound with a high degree of caution.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves.[2][4] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat.[2] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary for operations that generate significant dust.[2] | Minimizes inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
2. Preparation and Weighing:
-
Conduct all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.[2]
-
Use appropriate tools (e.g., spatulas) to handle the solid material.[2]
-
Ensure eyewash stations and safety showers are close to the workstation.[1][5]
3. Experimental Use:
-
Handle all solutions and suspensions containing the compound within a fume hood.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[2][6] Clean the area with a suitable solvent.[2]
-
Major Spills: Evacuate the area and prevent entry.[2] Wear appropriate PPE, including respiratory protection.[2] Contain the spill and clean it up using a method that does not generate dust.[2]
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting.[2][7] Rinse mouth with water and seek immediate medical attention.[1][2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.[2]
-
Liquid Waste: Collect all solutions and reaction mixtures in a labeled, sealed, and appropriate hazardous waste container.[2]
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[1][2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.[2]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. fishersci.com [fishersci.com]
- 6. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
